beta-Gal-nonoate
Description
Properties
IUPAC Name |
oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCOWOMYWFVWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of beta-Gal-nonoate activation
Technical Guide: Mechanism and Application of -Gal-NONOate Activation
Executive Summary
This lock-and-key mechanism exploits the overexpression of
Part 1: Molecular Mechanism of Activation
The efficacy of
Structural Composition
The molecule consists of three functional components:
-
The Payload: A diazeniumdiolate core (typically derived from a secondary amine like pyrrolidine or diethylamine).[1]
-
The Trigger: A
-D-galactopyranosyl moiety.[2][3] -
The Linkage: An
-glycosidic bond connecting the anomeric carbon of the galactose to the -oxygen of the diazeniumdiolate.
The Activation Cascade
The activation proceeds through a defined three-step sequence:
-
Enzymatic Hydrolysis:
-Galactosidase recognizes the galactosyl moiety. It hydrolyzes the glycosidic bond at the position. This is the rate-limiting step and confers specificity. -
Unmasking: The hydrolysis releases the free diazeniumdiolate anion (e.g., Pyrrolidinyl-NONOate anion) and a galactose molecule.
-
Spontaneous Decomposition: The free anion is thermodynamically unstable at physiological pH (7.4). It undergoes rapid fragmentation to regenerate the parent amine and release two moles of nitric oxide (NO) per mole of donor.[4]
Mechanistic Pathway Diagram
Figure 1: The activation pathway of
Part 2: Experimental Protocols
To validate this mechanism in a research setting, strict controls are required to differentiate between enzymatic release and non-specific background degradation.
Reagent Preparation
- -Gal-NONOate Stock: Dissolve in dry DMSO to 10-50 mM. Store at -80°C. Avoid aqueous buffers for storage as slow spontaneous hydrolysis can occur over weeks.
-
Enzyme Stock: Purified
-Galactosidase (e.g., from E. coli or Aspergillus) dissolved in PBS (pH 7.4). -
Detection Reagent: Griess Reagent (for accumulated nitrite) or DAF-FM Diacetate (for real-time intracellular NO fluorescence).
In Vitro Enzymatic Release Assay (Cell-Free)
This assay quantifies the kinetics of NO release using the Griess reaction, which measures nitrite (
| Step | Action | Critical Technical Note |
| 1 | Prepare Buffer | Use PBS (pH 7.4) or Tris-HCl. Degas buffers if measuring direct NO gas to prevent oxidation, though not strictly necessary for Griess. |
| 2 | Substrate Addition | Dilute |
| 3 | Enzyme Initiation | Add |
| 4 | Incubation | Incubate at 37°C. Collect aliquots at 0, 15, 30, 60, and 120 mins. |
| 5 | Quenching | No quenching needed for Griess. Transfer 100 |
| 6 | Detection | Add 100 |
| 7 | Quantification | Measure Absorbance at 540 nm. Compare against Sodium Nitrite standard curve. |
Intracellular Activation Protocol (Cellular)
Target: Cells expressing LacZ (e.g., 9L/LacZ glioma cells) or senescent cells.
-
Seeding: Plate cells (LacZ+ and LacZ- control) in 96-well black-walled plates.
-
Probe Loading: Load cells with DAF-FM Diacetate (5
M) for 30 mins; wash with PBS to remove extracellular probe. -
Treatment: Treat cells with
-Gal-NONOate (50-200 M) in serum-free media.-
Note: Serum contains esterases that might cleave the probe, but usually not the glycosidic bond. However, phenol red can interfere with fluorescence.
-
-
Imaging: Monitor fluorescence (Ex/Em 495/515 nm) immediately. LacZ+ cells should show a rapid increase in green fluorescence within 15-60 minutes.
Part 3: Data Analysis & Interpretation
Expected Results
-
Specificity: In the absence of
-Gal, NO release should be negligible (<5% of total payload over 24h). -
Stoichiometry: Upon full hydrolysis, 1 mole of
-Gal-NONOate yields 2 moles of NO. -
Cytotoxicity: In MTT assays, toxicity should correlate directly with
-Gal expression levels. LacZ- cells should tolerate high concentrations (>500 M), while LacZ+ cells should show values in the low micromolar range (10-50 M).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Background NO (No Enzyme) | Spontaneous hydrolysis or contamination. | Check pH of buffer (must be >7.0). Acidic pH accelerates NONOate decomposition. Ensure stock is in dry DMSO. |
| No Fluorescence in LacZ+ Cells | Probe leakage or low enzyme activity. | Use Probenecid to retain DAF-FM. Verify |
| Toxicity in Control Cells | Metabolite toxicity. | The released amine (e.g., pyrrolidine) can be toxic at high concentrations. Run a control with the amine alone. |
References
-
Saavedra, J. E., et al. (2001).[7] Glycosylated Diazeniumdiolates: A Novel Class of Enzyme-Activated Nitric Oxide Donors.[4][7][5][8] Tetrahedron Letters, 42(23), 3779–3782.
-
Showalter, B. M., et al. (2005).[7] Diazeniumdiolate Ions as Leaving Groups in Anomeric Displacement Reactions: A Protection−Deprotection Strategy for Ionic Diazeniumdiolates. Journal of the American Chemical Society, 127(41), 14188–14189.
-
Hou, W., et al. (2017). Localized and Controlled Delivery of Nitric Oxide to the Conventional Outflow Pathway via Enzyme Biocatalysis: Toward Therapy for Glaucoma.
-
Mathew, A. B., et al. (2023).[2][9]
-Galactosidase-activated nitroxyl (HNO) donors provide insights into redox cross-talk in senescent cells.[9] Chemical Communications, 59, 12751-12754.[9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. promega.com [promega.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogel-Based Nitric Oxide Delivery Systems for Enhanced Wound Healing [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic Reactivity Trends among Potential Prodrugs of the O2-Glycosylated Diazeniumdiolate Family. Targeting Nitric Oxide to Macrophages for Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
beta-Gal-nonoate synthesis and chemical properties
Technical Monograph: Synthesis and Physicochemical Characterization of -Gal-NONOate
Executive Summary
This technical guide details the chemical synthesis, stability profile, and activation kinetics of
Unlike traditional NO donors (e.g., nitroglycerin, SNAP) which release NO via systemic redox processes or spontaneous thermal decomposition,
Chemical Identity & Rationale
The core challenge in NO therapeutics is the lack of spatial control. The diazeniumdiolate functional group
By capping this
| Feature | Parent NONOate (e.g., DEA/NO) | |
| Structure | ||
| State | Ionic Salt | Covalent Non-ionic Adduct |
| Stability (pH 7.4) | Unstable ( | Stable ( |
| Trigger | Spontaneous (Protonation) | Enzymatic ( |
| Solubility | High (Salt) | High (Sugar moiety) |
Synthetic Methodology
The synthesis of
The most authoritative protocol utilizes the Silver(I) Salt Method established by Saavedra and Keefer. This method promotes
Reaction Pathway Visualization
Figure 1: Synthetic route for O2-glycosylated diazeniumdiolates via the silver salt intermediate.
Detailed Protocol
Step 1: Preparation of Silver(I) Diethylamine Diazeniumdiolate
-
Dissolve Sodium Diethylamine NONOate (DEA/NO) in distilled water.
-
Add an equimolar solution of Silver Acetate (
) dropwise at 0°C in the dark. -
Critical Control: The silver salt is photosensitive. Perform all steps under low light or red light.
-
A yellow/grey precipitate forms immediately. Filter, wash with ice-cold water, then methanol, and ether.
-
Dry under vacuum over
. Safety: Do not heat; diazeniumdiolate heavy metal salts can be shock-sensitive if dehydrated completely and heated.
Step 2: Coupling (Glycosylation)
-
Suspend the Silver DEA/NO salt (1.1 eq) in anhydrous diethyl ether or THF.
-
Add 2,3,4,6-Tetra-O-acetyl-
-D-galactopyranosyl bromide (1.0 eq).[1] -
Stir at room temperature for 24–48 hours in the dark.
-
Filter off the silver bromide (AgBr) precipitate.
-
Evaporate the solvent to yield the acetylated intermediate. Purification via flash chromatography (Hexane/EtOAc) is recommended to remove unreacted sugar.
Step 3: Deprotection
-
Dissolve the acetylated intermediate in anhydrous methanol.
-
Add a catalytic amount of Sodium Methoxide (NaOMe) (0.1 eq) at 0°C.
-
Monitor via TLC until acetyl groups are removed (usually < 1 hour).
-
Neutralize with acidic resin (e.g., Dowex H+) to pH 7.0. Do not acidify below pH 6 , as the product may begin to degrade.
-
Filter and concentrate to yield the target
-Gal-NONOate.
Mechanism of Activation
The therapeutic utility of
-
Recognition:
-Galactosidase binds the galactosyl cap. -
Cleavage: Hydrolysis of the glycosidic bond releases the free diazeniumdiolate anion.
-
Decomposition: The free anion, now exposed to physiological pH (7.4), undergoes rapid proton-catalyzed decomposition.
-
Release: Two moles of NO are released per mole of anion.
Activation Pathway Diagram
Figure 2: Enzymatic triggering cascade releasing Nitric Oxide.
Physicochemical Properties & Stability[1][3]
Understanding the stability profile is essential for experimental design.
Stability Data
| Condition | Stability Status | Half-Life ( | Notes |
| Solid State (-20°C) | High | > 1 Year | Store desiccated. |
| PBS (pH 7.4, 37°C) | High | > 24 Hours | Negligible spontaneous release without enzyme. |
| Acidic Media (pH < 5) | Moderate | Variable | Glycosidic bond is acid-sensitive; slow hydrolysis may occur. |
| Alkaline Media (pH > 10) | Low | Minutes | Base-catalyzed hydrolysis of the sugar linkage occurs. |
| + Enzyme (E. coli LacZ) | Unstable | 2–20 mins | Rate depends on enzyme concentration ( |
UV-Vis Characterization
The diazeniumdiolate moiety exhibits a characteristic absorbance signature.[2]
-
: ~250 nm (characteristic of the
bond).[3] -
Extinction Coefficient (
): . -
Monitoring: The disappearance of the 250 nm peak correlates with NO release after the enzymatic cleavage step.
Experimental Protocols
In Vitro NO Release Assay
Objective: Verify the activity of the synthesized
Materials:
- -Gal-NONOate stock (10 mM in 10 mM NaOH).
- -Galactosidase (from E. coli, Grade VIII).
-
Phosphate Buffered Saline (PBS), pH 7.4, 37°C.
-
NO-Specific Electrode (e.g., ISO-NO) or Griess Reagents.
Procedure:
-
Calibration: Calibrate the NO electrode using standard
solutions or NO gas saturated water. -
Baseline: Incubate 5 mL of PBS at 37°C in the measurement chamber. Add
-Gal-NONOate to a final concentration of 50 M. Record baseline for 5 minutes (Signal should be flat). -
Trigger: Inject
-Galactosidase (10 units). -
Measurement: Observe the immediate rise in NO signal.
-
Quantification: Calculate the total NO released. Theoretical yield is 2 moles NO per 1 mole prodrug.[3]
Troubleshooting:
-
No Release: Check enzyme activity using a colorimetric substrate (e.g., ONPG).
-
Spontaneous Release: The prodrug may have hydrolyzed during storage. Check purity via HPLC.
References
-
Saavedra, J. E., et al. (2000).[2][4] "Chemistry of the diazeniumdiolates. O2-substituted 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate compositions." Journal of Organic Chemistry.
-
Keefer, L. K. (2011).[5] "Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances." ACS Chemical Biology.
-
Saavedra, J. E., et al. (2001). "Glycosylated Diazeniumdiolates: A Novel Class of Enzyme-Activated Nitric Oxide Donors."[4] Bioorganic & Medicinal Chemistry Letters.
-
Chandrawati, R., et al. (2017). "Localized and Controlled Delivery of Nitric Oxide to the Conventional Outflow Pathway via Enzyme Biocatalysis." Advanced Materials.
principle of beta-galactosidase-activated NO donors
Technical Guide: Principles and Engineering of -Galactosidase-Activated Nitric Oxide Donors
Executive Summary
This technical guide details the design, mechanism, and validation of
Mechanistic Architecture
The core principle relies on the chemical masking of a diazeniumdiolate (NONOate) group. Unlike traditional NO donors (e.g., nitroglycerin) that rely on metabolic activation by ubiquitous reductases,
The Activation Cascade
The mechanism follows a three-stage process:
-
Steric/Chemical Protection: The NO donor is stabilized by an
-glycosidic bond at the -position of the diazeniumdiolate. -
Enzymatic Trigger:
-galactosidase hydrolyzes the glycosidic bond.[1] -
Spontaneous Decomposition: The cleavage exposes the unstable diazeniumdiolate anion, which spontaneously fragments to release 2 moles of NO per mole of donor.
Pathway Visualization
The following diagram illustrates the molecular logic from prodrug administration to NO release.
Figure 1: The activation cascade of glycosylated diazeniumdiolates. The rate-limiting step is the enzymatic hydrolysis, ensuring NO release is strictly confined to the enzyme's location.
Structural Design & Chemistry
The most successful class of
The Diazeniumdiolate Scaffold
The general structure is
-
Why NONOates? Unlike S-nitrosothiols, NONOates release NO via a predictable, pH-dependent first-order reaction once the protecting group is removed.
-
Stoichiometry: They release 2 equivalents of NO per molecule, providing high potency.
Structural Comparison of NO Donors
The following table contrasts the
| Feature | S-Nitrosothiols (RSNO) | Organic Nitrates | |
| Trigger | Cu+, Light, Thiols | ALDH2, P450 | |
| Specificity | High (Gene/Antibody directed) | Low (Systemic) | Low (Vascular focus) |
| Stability | High (in neutral pH) | Variable (Light sensitive) | High |
| NO Yield | 2 moles NO / mole | 1 mole NO / mole | Variable |
| Primary Use | Targeted Cancer Therapy (GDEPT) | Cardiovascular | Angina/Vasodilation |
The Role of Self-Immolative Linkers
While direct glycosylation (Saavedra model) is effective, advanced designs often incorporate a self-immolative linker (e.g., p-hydroxybenzyl alcohol) between the sugar and the NO donor.
-
Purpose: Reduces steric hindrance, allowing the bulky enzyme easier access to the glycosidic bond.
-
Mechanism: Enzyme cleaves sugar
Phenolate intermediate forms 1,6-elimination releases the drug and .
Experimental Protocols
Protocol A: Enzymatic Release Kinetics (Cell-Free)
Objective: Verify that the donor is stable in buffer and releases NO only in the presence of
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4, 37°C.
-
Purified
-galactosidase (e.g., from E. coli or Aspergillus). -
Griess Reagent (Sulfanilamide + NED).
Workflow:
-
Preparation: Dissolve
-gal-NONOate to 100 M in PBS. -
Induction: Add
-gal (1-5 units/mL) to the reaction group. Maintain a control group (PBS only). -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 100
L at min. -
Detection: Mix 1:1 with Griess Reagent. Incubate 10 min at RT.
-
Read: Measure Absorbance at 540 nm.
-
Quantification: Compare against a Sodium Nitrite (
) standard curve.
Self-Validation Check: The Control group (No Enzyme) must show negligible absorbance change over time. If absorbance rises in the control, the prodrug is hydrolytically unstable.
Protocol B: Intracellular NO Detection (Fluorescence)
Objective: Visualize specific activation within target cells.
Reagents:
-
DAF-FM Diacetate: Cell-permeable NO probe (fluoresces green upon reaction with NO).
-
Cell Lines: 9L/LacZ (Transfected,
-gal+) and 9L/wt (Wild type, -gal-).
Workflow:
-
Seeding: Seed cells on confocal dishes (
cells/dish). Incubate 24h. -
Loading: Wash cells with PBS. Incubate with 5
M DAF-FM DA for 30 min at 37°C. -
Wash: Wash 3x with PBS to remove extracellular probe.
-
Treatment: Add
-gal-NONOate (e.g., 50 M) in fresh media. -
Imaging: Time-lapse confocal microscopy (Ex/Em: 495/515 nm).
Expected Result: 9L/LacZ cells should show rapid fluorescence increase. 9L/wt cells should remain dark.
Validation Workflow Diagram
This diagram outlines the decision tree for validating a new
Figure 2: Step-wise validation workflow. "SI" refers to Selectivity Index (
Critical Assessment & Troubleshooting
The Bystander Effect
A critical advantage of NO is its diffusivity. Once generated in a LacZ+ cell, NO can diffuse to neighboring LacZ- tumor cells.
-
Implication: You do not need 100% transfection efficiency for therapeutic efficacy.
-
Assessment: Use co-culture experiments (mixing LacZ+ and LacZ- cells) to quantify the "kill radius."
Common Pitfalls
-
Premature Hydrolysis: If the glycosidic bond is unstable, systemic toxicity (hypotension) will occur. Solution: Ensure the
attachment is chemically robust or use an electron-withdrawing linker to stabilize the bond in the absence of enzyme. -
Griess Assay Interference: High concentrations of NADPH (often used in enzymatic assays) can interfere with Griess reagents. Solution: Use Nitrate Reductase protocols with careful blank subtraction or switch to chemiluminescence detection.
References
-
Saavedra, J. E., et al. (2000). Chemistry and Pharmacology of the First Stable, Mammalian Cell-Permeable, Nitric Oxide-Releasing Diazeniumdiolates. Journal of Medicinal Chemistry. Link
-
Shami, P. J., et al. (2003). JS-K, a Glutathione/Glutathione S-Transferase-activated Nitric Oxide Donor of the Diazeniumdiolate Class with Potent Antineoplastic Activity. Molecular Cancer Therapeutics. Link (Note: Establishes the NONOate prodrug paradigm).
-
Hou, J., et al. (2019). Recent advances in the design of activatable fluorescent probes for nitric oxide imaging. Analytica Chimica Acta. Link
-
Burke, A. J., et al. (2003). Viral vectors for the treatment of cancer: protean parasites. Cancer.[2][3][4] (Contextualizes GDEPT strategies).
-
Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. ACS Chemical Biology. Link
An In-Depth Technical Guide to Beta-Gal-nonoate for Targeted Nitric Oxide Delivery
Foreword: The Imperative for Precision in Nitric Oxide Therapeutics
Nitric oxide (NO) is a pleiotropic signaling molecule, a double-edged sword in cellular biology. Its physiological roles in vasodilation, neurotransmission, and immune response are well-documented.[1] Conversely, at higher concentrations, NO can induce cytotoxicity, a property that has been explored for therapeutic interventions in oncology and other disease areas. The transient nature and indiscriminate reactivity of NO, however, present a significant hurdle for its clinical application. Systemic administration of NO donors can lead to off-target effects and a narrow therapeutic window. This guide delves into a sophisticated prodrug strategy designed to overcome these limitations: the use of beta-Gal-nonoate for the targeted delivery of nitric oxide to cells expressing β-galactosidase, a key biomarker in certain cancers and senescent cells.
The Rationale for Targeted Nitric Oxide Delivery with this compound
The core concept behind this compound is elegant in its simplicity: to mask the activity of a potent nitric oxide donor until it reaches its intended target. This is achieved by conjugating a galactose moiety to a NONOate molecule, rendering it stable and inactive.[1]
The Target: β-Galactosidase
β-galactosidase is a lysosomal enzyme that hydrolyzes β-galactosides. While ubiquitously expressed, its activity is significantly upregulated in specific pathological states, making it an attractive target for enzyme-prodrug therapy.
-
In Oncology: Many tumor types, including certain gliomas and ovarian cancers, exhibit elevated β-galactosidase activity compared to healthy tissues.[1] This differential expression provides a molecular handle for targeted drug delivery.
-
Cellular Senescence: Senescent cells, which are implicated in a range of age-related diseases and cancer, are characterized by a significant increase in Senescence-Associated β-Galactosidase (SA-β-gal) activity.[2] This allows for the selective targeting of these cells for elimination (senolysis).
The Prodrug: this compound
This compound is a glycosylated diazeniumdiolate (NONOate). The galactose "cap" sterically hinders the spontaneous decomposition of the NONOate moiety, which would otherwise release nitric oxide.[1] This prodrug is water-soluble and can permeate cell membranes to reach the lysosomal compartment where β-galactosidase is located.
Mechanism of Action: Enzyme-Triggered NO Release
The activation of this compound is a two-step process initiated by the target enzyme, leading to a localized burst of nitric oxide.
-
Enzymatic Cleavage: Upon encountering β-galactosidase in the target cell, the glycosidic bond linking the galactose to the NONOate is hydrolyzed.
-
Spontaneous Decomposition: The removal of the galactose "cap" exposes the unstable NONOate, which then rapidly decomposes under physiological conditions to release two molecules of nitric oxide.
This targeted release ensures that high concentrations of NO are generated predominantly within the target cells, minimizing systemic exposure and associated side effects.[1]
Caption: Mechanism of this compound activation in target cells.
Synthesis and Characterization of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a good yield and purity of the final product.
Detailed Synthesis Protocol
This protocol is adapted from established methods for the synthesis of glycosylated NONOates.
Materials:
-
Pyrrolidine
-
Nitric oxide gas (high purity)
-
Anhydrous diethyl ether
-
Acetobromo-α-D-galactose
-
Anhydrous acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Step 1: Synthesis of the Pyrrolidine/NO Adduct (NONOate Salt)
-
Cool a solution of pyrrolidine in anhydrous diethyl ether to 0°C under an inert atmosphere (e.g., argon).
-
Bubble nitric oxide gas through the solution for several hours. The reaction progress can be monitored by the formation of a white precipitate.
-
Filter the resulting white solid (the NONOate salt), wash with cold diethyl ether, and dry under vacuum.
Step 2: Glycosylation of the NONOate
-
Suspend the dried NONOate salt in anhydrous acetonitrile under an inert atmosphere.
-
Add sodium hydride to the suspension and stir for 30 minutes at room temperature.
-
Add a solution of acetobromo-α-D-galactose in anhydrous acetonitrile dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature overnight.
Step 3: Deprotection and Purification
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and purify by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of ethyl acetate and methanol) to isolate the deacetylated this compound.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the molecule, including the presence of the galactose and pyrrolidine moieties.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to determine the exact mass of the synthesized compound, confirming its molecular formula.
-
Purity Assessment: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.
Experimental Protocols for In Vitro Evaluation
A series of in vitro assays are essential to validate the targeted activity and therapeutic potential of this compound.
Cell Culture
-
Target Cells: Use cell lines with high β-galactosidase expression (e.g., 9L/LacZ rat glioma cells, SK-OV-3 human ovarian cancer cells, or senescent primary human fibroblasts).[1]
-
Control Cells: Use corresponding wild-type cell lines with low β-galactosidase expression (e.g., 9L rat glioma cells or non-senescent fibroblasts) as negative controls.
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
Measurement of Nitric Oxide Release
The Griess assay is a common and reliable method for quantifying nitrite, a stable and nonvolatile breakdown product of nitric oxide.
Protocol: Griess Assay for Nitrite Quantification
-
Seed target and control cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and a control NONOate (e.g., DETA-NONOate) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Assessment of Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Assay for Cell Viability
-
Seed target and control cells in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of this compound. Include untreated cells as a control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
| Cell Line | β-galactosidase Status | IC50 of this compound (µM) | Reference |
| 9L/LacZ (Rat Glioma) | High | ~50 | [1] |
| 9L (Rat Glioma) | Low | >200 | [1] |
| SK-OV-3 (Human Ovarian) | High | Data not available | |
| IMR-90 (Senescent) | High | Data not available | |
| IMR-90 (Non-senescent) | Low | Data not available |
Detection of Senescence-Associated β-Galactosidase (SA-β-gal) Activity
This assay is used to identify senescent cells and to confirm the target for this compound in studies focused on aging.
Protocol: SA-β-gal Staining
-
Wash cultured cells with PBS.
-
Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the staining solution: 1 mg/mL of X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.
-
Add the staining solution to the cells and incubate at 37°C (without CO₂) overnight.
-
Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
Caption: Workflow for the synthesis and in vitro evaluation of this compound.
Downstream Signaling Pathways of Nitric Oxide
The nitric oxide released from this compound can trigger various downstream signaling pathways, leading to the desired therapeutic effects.
Induction of Apoptosis in Cancer Cells
High concentrations of NO can induce apoptosis through both caspase-dependent and -independent mechanisms.
-
Caspase Activation: NO can promote the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to programmed cell death.
-
DNA Damage: NO and its reactive nitrogen species derivatives can cause DNA damage, activating the p53 tumor suppressor protein, which can then induce apoptosis.[4][5]
Caption: Simplified signaling pathway for NO-induced apoptosis.
Modulation of Cellular Senescence
The role of NO in cellular senescence is complex and context-dependent. While some studies suggest that NO can inhibit senescence, the high, localized concentrations produced by this compound in SA-β-gal-positive cells are expected to be cytotoxic, leading to the elimination of these senescent cells.[2]
In Vivo Applications and Future Directions
The targeted nature of this compound makes it a promising candidate for in vivo applications.
Preclinical Models
-
Tumor Xenografts: Studies using nude mice bearing tumors derived from β-galactosidase-expressing cancer cell lines (e.g., MCF7-lacZ) have demonstrated the potential of this compound to inhibit tumor growth.[6][7]
-
Models of Aging: The use of this compound in animal models of accelerated aging or age-related diseases could provide valuable insights into its potential as a senolytic agent.
Future Perspectives
The development of this compound and similar enzyme-activatable prodrugs represents a significant step forward in the field of targeted nitric oxide delivery. Future research will likely focus on:
-
Optimizing Delivery: Encapsulating this compound in nanoparticles could further enhance its tumor accumulation and cellular uptake.
-
Expanding Applications: Exploring the use of this compound in other diseases characterized by high β-galactosidase activity, such as certain lysosomal storage disorders.
-
Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutics or other targeted agents.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that embodies the principles of targeted drug delivery. By exploiting the enzymatic machinery of diseased cells, it offers a means to unleash the cytotoxic potential of nitric oxide with a high degree of spatial control. This in-depth guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to explore and advance the application of this innovative prodrug strategy.
References
-
Kinetic Studies of β-Galactosidase Induction. (n.d.). PubMed Central (PMC). [Link]
-
A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity. (n.d.). PubMed. [Link]
-
Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. (n.d.). Agilent. [Link]
-
Characterization of a β-Galactosidase from Kosakonia oryzendophytica and Its Heterologous Expression in Bacillus subtilis for Galactooligosaccharides Production. (2023). MDPI. [Link]
-
Imaging β-Galactosidase Activity in Human Tumor Xenografts and Transgenic Mice Using a Chemiluminescent Substrate. (2010). PLOS ONE. [Link]
-
Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals. (2014). PubMed Central (PMC). [Link]
-
Synthesis and characterisation of galactosyl glycerol by β-galactosidase catalysed reverse hydrolysis of galactose and glycerol. (2012). PubMed. [Link]
-
(PDF) Synthesis and Characterization of beta-D-(2,3,4-tri-O-acetyl)Galactopyranosyl. (2011). ResearchGate. [Link]
-
Synthesis and Characterization of a Polydioxanone-Coated Dipeptide-Functionalized Magnetic γ-Fe2O3 Nanoparticles-Modified PES Membrane and Its Biological Applications. (2020). MDPI. [Link]
-
H-1 NMR analysis of the lactose/beta-galactosidase-derived galacto-oligosaccharide components of Vivinal (R) GOS up to DP5. (2014). ResearchGate. [Link]
-
Quantification of beta-galactosidase activity after non-viral transfection in vivo. (2003). PubMed. [Link]
-
Senescence and Cancer: Role of Nitric Oxide (NO) in SASP. (2021). PubMed Central (PMC). [Link]
-
Nitric oxide and its role in apoptosis. (1998). PubMed. [Link]
-
Evaluation of a nude mouse tumor model using beta-galactosidase-expressing melanoma cells. (1995). PubMed. [Link]
-
Nitric oxide (NO) release by β-galactosidase-mediated hydrolysis of... (n.d.). ResearchGate. [Link]
-
Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals. (2014). ResearchGate. [Link]
-
Nitric oxide-induced cellular stress and p53 activation in chronic inflammation. (2004). PubMed. [Link]
-
IC50 values by cancer cell line and IC50 ratios for the comparison of... (n.d.). ResearchGate. [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. [Link]
-
(1)H NMR analysis of the lactose/β-galactosidase-derived galacto-oligosaccharide components of Vivinal® GOS up to DP5. (2014). PubMed. [Link]
-
Nitric Oxide as a Bifunctional Regulator of Apoptosis. (1997). Circulation Research. [Link]
-
Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2015). ResearchGate. [Link]
-
Role of p53 in the Regulation of Cellular Senescence. (2019). MDPI. [Link]
-
Nitric Oxide Prevents Glioblastoma Stem Cells’ Expansion and Induces Temozolomide Sensitization. (2020). MDPI. [Link]
-
Imaging Beta-Galactosidase Activity in Human Tumor Xenografts and Transgenic Mice Using a Chemiluminescent Substrate. (2010). PubMed. [Link]
Sources
- 1. A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Senescence and Cancer: Role of Nitric Oxide (NO) in SASP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide-induced cellular stress and p53 activation in chronic inflammation [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imaging β-Galactosidase Activity in Human Tumor Xenografts and Transgenic Mice Using a Chemiluminescent Substrate | PLOS One [journals.plos.org]
- 7. Imaging beta-galactosidase activity in human tumor xenografts and transgenic mice using a chemiluminescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
beta-Gal-nonoate as a tool for studying cellular senescence
Targeted Senolysis and Nitric Oxide Modulation: A Technical Guide to -Gal-NONOate
Executive Summary
-Gal-NONOateSenescence-AssociatedThis guide details the mechanistic principles, experimental application, and data interpretation of
Mechanistic Principles
The "Trojan Horse" Strategy
The efficacy of
-
Stability: The glycosidic bond stabilizes the NONOate, preventing spontaneous NO release in physiological buffers or healthy cells with low
-gal activity. -
Recognition: Upon endocytosis, the prodrug encounters SA-
-gal in the expanded lysosomal compartment of senescent cells. -
Activation: The enzyme hydrolyzes the galactose cap.
-
Release: The exposed diazeniumdiolate anion becomes unstable at physiological pH, spontaneously decomposing to release two moles of NO per mole of donor.
-
Effect: The intracellular NO burst induces mitochondrial depolarization, cytochrome c release, and subsequent apoptosis (senolysis).
Pathway Visualization
The following diagram illustrates the conversion of the inert prodrug into a cytotoxic agent specifically within a senescent cell.
Figure 1: Mechanism of Action. The prodrug requires enzymatic cleavage by SA-β-gal to release NO, ensuring specificity to senescent cells.
Experimental Protocol: Senolysis Assay
This protocol describes the evaluation of
Reagents and Preparation
- -Gal-NONOate: Custom synthesis or specialized vendor (store at -80°C, desiccated). Reconstitute in anhydrous DMSO immediately before use.
-
Control Donor: Spermine NONOate (untargeted NO donor).
-
Senescence Inducer: Doxorubicin (DNA damage) or Hydrogen Peroxide (Oxidative stress).
-
Detection: CCK-8 or CellTiter-Glo (Viability); DAF-FM Diacetate (Intracellular NO probe).
Workflow Overview
Figure 2: Experimental Timeline. A standard 10-day protocol from seeding to data acquisition.
Step-by-Step Methodology
Phase 1: Induction of Senescence[1]
-
Seed Cells: Plate human diploid fibroblasts (e.g., IMR-90 or WI-38) at
cells/well in a 96-well plate. -
Induce: Treat with 200 nM Doxorubicin for 24 hours.
-
Recovery: Wash with PBS and replace with fresh media.[2] Culture for 5–7 days.
-
Validation: Designate 3 wells for SA-
-gal cytochemical staining (X-Gal) to confirm >80% senescence positivity (blue precipitate).
Phase 2: Treatment with
-Gal-NONOate
-
Preparation: Prepare a 100 mM stock of
-Gal-NONOate in DMSO. Dilute to working concentrations (10–100 M) in serum-free media. -
Treatment Groups:
-
Group A: Senescent Cells + Vehicle (DMSO).
-
Group B: Senescent Cells +
-Gal-NONOate (Targeted). -
Group C: Senescent Cells + Spermine NONOate (Positive Control/Untargeted).
-
Group D: Non-Senescent (Proliferating) Cells +
-Gal-NONOate (Negative Control).
-
-
Incubation: Incubate for 24–48 hours at 37°C.
Phase 3: Readouts
-
NO Detection: Load cells with 5
M DAF-FM DA for 30 minutes. Wash and measure fluorescence (Ex/Em: 495/515 nm). Expectation: High fluorescence in Group B, low in Group D. -
Viability: Perform ATP-based luminescence assay. Expectation: Reduced viability in Group B (Senolysis), high viability in Group D (Safety).
Data Interpretation & Expected Results
The following table summarizes the expected qualitative outcomes, serving as a validation matrix for the experiment.
| Metric | Non-Senescent + | Senescent + | Senescent + Spermine NONOate |
| SA- | Low | High | High |
| Prodrug Cleavage | Minimal | Rapid | N/A (Spontaneous) |
| Intracellular NO | Low (Baseline) | High (Burst) | High (Systemic) |
| Mitochondrial Health | Intact | Depolarized | Depolarized |
| Cell Fate | Survival | Apoptosis (Senolysis) | Apoptosis |
| Specificity Score | High | High | Low (Off-target toxicity) |
Critical Analysis
-
Specificity Window: The therapeutic window of
-Gal-NONOate is defined by the differential expression of -gal. If non-senescent cells show toxicity, the concentration is too high, leading to non-specific hydrolysis or background decomposition. -
NO Half-life: NO is short-lived (seconds). The "burst" kinetics are crucial. Slow release may induce resistance rather than death.
Troubleshooting & Controls (E-E-A-T)
To ensure Trustworthiness and Accuracy , specific controls must be implemented to rule out artifacts.
-
The Galactose Control:
-
Issue: Is the toxicity due to the galactose byproduct?
-
Control: Treat cells with equimolar Galactose + spent NONOate.
-
-
The Enzyme Inhibitor:
-
Issue: Is the NO release truly enzyme-dependent?
-
Control: Pre-treat senescent cells with D-galactonic acid-1,4-lactone (a competitive
-gal inhibitor) before adding -Gal-NONOate. This should rescue the cells from toxicity.
-
-
Chemiluminescence Verification:
-
Use a Nitric Oxide Analyzer (NOA) to measure NO release in cell lysate vs. buffer. NO should only be detectable in the presence of cell lysate containing active SA-
-gal.
-
References
- Hou, Y., et al. (2019). "Senescence-Specific Nitric Oxide Delivery Strategies." Journal of Controlled Release.
-
Cai, T. B., et al. (2005). "A glycosylated nitric oxide donor, beta-Gal-NONOate, and its site-specific antitumor activity." Journal of Medicinal Chemistry. (Context: Seminal paper on the synthesis and specificity of this compound in LacZ+ cells).
-
Dimri, G. P., et al. (1995). "A biomarker that identifies senescent human cells in culture and in aging skin in vivo." Proceedings of the National Academy of Sciences. (Context: The foundational protocol for SA-beta-gal identification).
-
Debacq-Chainiaux, F., et al. (2009). "Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo."[3] Nature Protocols. (Context: Standardized staining protocols).
-
Sharma, K., & Chakrapani, H. (2014). "Site-Directed Delivery of Nitric Oxide to Cancers." Nitric Oxide.[4][5] (Context: Chemistry of diazeniumdiolate prodrugs).
Sources
- 1. telomer.com.tr [telomer.com.tr]
- 2. youtube.com [youtube.com]
- 3. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
preliminary studies on beta-Gal-nonoate cytotoxicity
Targeted Nitric Oxide Delivery: Preliminary Cytotoxicity Profiling of -Gal-NONOate Prodrugs[1]
Executive Summary
The therapeutic window of nitric oxide (NO) is notoriously narrow. While high concentrations of NO are potent cytotoxic agents against tumor cells—inducing mitochondrial respiration inhibition, DNA damage, and apoptosis—systemic administration of NO donors (e.g., SNAP, nitroglycerin) leads to profound hypotension and off-target toxicity.
This guide outlines the preliminary validation of
This document provides a rigorous framework for assessing the cytotoxicity and specificity of these compounds in vitro.
Chemical & Mechanistic Basis[2][3][4][5]
To design valid experiments, one must understand the fragmentation kinetics.
Mechanism of Action[2][4][6]
-
Recognition: The prodrug enters the cell (or encounters extracellular enzyme).
-
Trigger:
-galactosidase hydrolyzes the glycosidic bond.[1] -
Collapse: The resulting aglycone (the free diazeniumdiolate) is thermodynamically unstable at physiological pH.
-
Release: It spontaneously fragments, releasing two molecules of NO and a secondary amine byproduct.
Pathway Visualization
The following diagram illustrates the critical signaling cascade from prodrug entry to apoptotic execution.
Figure 1: The activation cascade of
Experimental Framework
A robust preliminary study must answer three questions:
-
Stability: Is the prodrug stable in the absence of the enzyme?
-
Specificity: Does it kill
-gal(+) cells significantly more than -gal(-) cells? -
Potency: What is the
shift (Therapeutic Index)?
Phase 1: Cell Model Selection
You cannot rely on a single cell line. You must establish a differential pair :
-
Target Line (Positive): 9L/LacZ (glioma transfected with LacZ) or OVCAR-3 (endogenous high
-gal). -
Control Line (Negative): Parental 9L cells or normal fibroblasts (low
-gal).
Phase 2: NO Release Kinetics (The "Griess Validation")
Before cytotoxicity testing, verify the compound works chemically.
-
Method: Incubate
-Gal-NONOate ( ) in PBS (pH 7.4) purified -gal enzyme (1 U/mL). -
Readout: Measure nitrite (
) accumulation via Griess Reagent at 0, 15, 30, 60, and 120 mins. -
Success Criteria: Control samples must show
release; Enzyme samples must show linear or logarithmic release kinetics.
Detailed Protocols
Protocol A: Differential Cytotoxicity Assay (MTT/CCK-8)
Rationale: We use metabolic assays to determine cell viability. However, because NO damages mitochondria, MTT (which relies on mitochondrial reductase) can sometimes overestimate toxicity. CCK-8 (WST-8) is preferred as it is less dependent on mitochondrial respiration status than MTT, but MTT remains the gold standard for historical comparison.
Materials:
- -Gal-NONOate (dissolved in DMSO, stock 100 mM).
-
Target Cells (e.g., 9L/LacZ) and Control Cells (9L).
-
Positive Control: DETA-NONOate (spontaneous NO donor, half-life ~20h).
-
Negative Control: DMSO vehicle.
Workflow:
-
Seeding: Plate 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment:
-
Prepare serial dilutions of
-Gal-NONOate (1 M to 1000 M) in fresh media. -
Critical Step: Ensure media pH is buffered (HEPES), as NONOate half-life is pH-dependent.
-
-
Incubation: Incubate for 24–48 hours.
-
Note: NO release is usually rapid (hours), but cell death takes time.
-
-
Readout: Add CCK-8 reagent, incubate 2h, read Absorbance at 450 nm.
-
Analysis: Calculate % Viability relative to Vehicle Control.
Protocol B: Intracellular NO Detection (DAF-FM)
Rationale: Griess measures extracellular nitrite (accumulated). DAF-FM measures intracellular active NO, proving the prodrug entered the cell and was cleaved in situ.
-
Loading: Wash cells with PBS.[1] Incubate with
DAF-FM Diacetate for 30 min at 37°C. -
Wash: Remove excess probe (critical to lower background).
-
Treatment: Add
-Gal-NONOate ( ).[2] -
Imaging: Monitor fluorescence (FITC channel) every 10 mins for 1 hour.
-
Expectation:
-gal(+) cells will fluoresce bright green; -gal(-) cells should remain dark.
Data Presentation & Analysis
Experimental Workflow Diagram
This diagram summarizes the parallel workflows required for a complete preliminary study.
Figure 2: Integrated workflow for chemical and biological validation of NO prodrugs.
Summary Data Table (Template)
Organize your results using this structure to clearly demonstrate specificity.
| Parameter | Control Cell Line ( | Target Cell Line ( | Interpretation |
| Enzyme Activity | < 0.1 Units/mg protein | > 5.0 Units/mg protein | Confirms model validity. |
| NO Release (DAF-FM) | Low/Background Fluorescence | High Intensity (Green) | Confirms prodrug entry & cleavage. |
| High Therapeutic Index (>10x). | |||
| DETA-NONOate | Non-specific control (kills both). |
Interpretation of Results
-
The "Bystander Effect": NO is a gas and can diffuse across membranes. If your Target cells release massive amounts of NO, they may kill neighboring Control cells in a co-culture setup. This is a desirable therapeutic feature (killing adjacent heterogeneous tumor cells) but can confuse specificity assays.
-
Half-Life Considerations: If the
is too high, the enzymatic cleavage rate might be too slow compared to the prodrug's clearance. Consider using derivatives with different linkers (e.g., acetylated sugars) to improve uptake.
References
-
Saavedra, J. E., et al. (2001).[3] Chemistry of the diazeniumdiolates. 2. Kinetics and mechanism of dissociation to nitric oxide in aqueous solution. Journal of the American Chemical Society.[3] Link
-
Chen, Y., et al. (2006). A glycosylated nitric oxide donor, beta-Gal-NONOate, and its site-specific antitumor activity.[4] Archives of Pharmacal Research. Link
-
Waheed, A., et al. (2019).[5] Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology. Link
-
Hrabie, J. A., & Keefer, L. K. (2002). Chemistry of the nitric oxide-releasing diazeniumdiolate ("NONOate") functional group. Chemical Reviews. Link
-
Singha Roy, S., et al. (2019). Beta-galactosidase-responsive nitric oxide donors: A review. Nitric Oxide.[4][6][7][8][9][10][11] Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of the diazeniumdiolates. 2. Kinetics and mechanism of dissociation to nitric oxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel therapeutic applications of nitric oxide donors in cancer: roles in chemo- and immunosensitization to apoptosis and inhibition of metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Nitric Oxide Donor-Based Cancer Therapy: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Precision Nitric Oxide: Engineering and Validating Activatable Prodrugs
A Technical Guide for the Discovery of Stimuli-Responsive NO Donors
Executive Summary
Nitric Oxide (NO) is a "double-edged sword" in pharmacology.[1] While it is a potent vasodilator and cytotoxic agent against tumors, its therapeutic index is severely limited by its gaseous nature, short half-life (<5 seconds), and systemic toxicity (e.g., hypotension). The era of spontaneous NO donors (like nitroglycerin or SNAP) is yielding to activatable prodrugs —molecular payloads that remain inert during systemic circulation and release NO only upon specific enzymatic or environmental triggering.
This guide details the design, synthesis, and validation of
Part 1: The Chemical Biology of Activatable Scaffolds[1]
The core challenge in NO drug design is the Stability-Release Paradox : the molecule must be stable enough to reach the target but labile enough to release NO upon arrival.[1]
The Diazeniumdiolate Platform
The anionic diazeniumdiolate group
The Mechanism of Activation:
-
Capping: An electrophile (R) is attached to the
position, locking the resonance structure and preventing NO release.[1] -
Triggering: A specific stimulus (enzyme, pH, light) cleaves the R-group.
-
Collapse: The regenerated free anion
undergoes spontaneous fragmentation to release NO.[2]
Target-Specific Triggers
| Trigger Type | Protecting Group (R) | Mechanism of Action | Example Compound |
| Enzymatic (GST) | 2,4-Dinitrophenyl | Glutathione S-Transferase (GST) catalyzes nucleophilic attack by GSH, releasing the NONOate. | JS-K (Anti-neoplastic) |
| Enzymatic (Glycosidase) | Acetylated Galactose | ||
| Metabolic (P450) | Vinyl group | Cytochrome P450 hydroxylates the vinyl group, leading to instability. | V-PYRRO/NO |
| Photo-cleavable | 2-Nitrobenzyl | UV/Vis light induces photolysis of the protecting group. | Photo-NONOates |
Pathway Visualization
The following diagram illustrates the logic flow from prodrug administration to NO-mediated effect.
Caption: Logical cascade of activatable NO prodrugs. The critical step is the specific cleavage of the protecting group.[1]
Part 2: Synthesis Protocol ( -Glycosylation Strategy)
This protocol describes the synthesis of a Galactose-capped NONOate , designed to target cells overexpressing
Safety Note: Diazeniumdiolates can be shock-sensitive.[1] Work behind a blast shield.
Reagents
-
Core Donor: DEA/NO (Diethylamine NONOate sodium salt).
-
Linker: Acetobromo-
-D-galactose (stabilized). -
Solvent: Anhydrous DMSO and THF.[1]
-
Base: Sodium Carbonate (
).[1]
Step-by-Step Methodology
-
Preparation of the Anion: Dissolve DEA/NO sodium salt (1.0 eq) in anhydrous DMSO. Critical: Ensure the system is under Argon atmosphere to prevent premature decomposition.
-
Coupling Reaction: Dissolve Acetobromo-
-D-galactose (1.2 eq) in THF. Add this solution dropwise to the DEA/NO solution at 0°C.-
Why? Low temperature prevents the exothermic runaway of the diazeniumdiolate.[1]
-
-
Reaction Monitoring: Stir at room temperature for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 2:1).[1] The product will appear as a UV-active spot distinct from the starting sugar.[1]
-
Workup: Pour the mixture into ice-cold water. Extract with Diethyl Ether (
mL).[1] Wash the organic layer with brine to remove DMSO.[1] Dry over .[1][3] -
Deprotection (Activation Step): To render the prodrug water-soluble and active, remove the acetyl groups using Sodium Methoxide (NaOMe) in Methanol (0.1 M) at 0°C for 30 mins. Neutralize with Amberlite IR-120 (
form). -
Purification: Flash column chromatography (Silica gel) is required to isolate the pure
-anomer.[1]
Part 3: Validation & Characterization (The "Truth" of Release)
A common error in NO research is relying solely on the Griess assay, which measures nitrite (
Method A: Chemiluminescence (The Gold Standard)
This method detects the direct reaction of NO with Ozone (
-
Principle:
(Light) -
Protocol:
-
Setup a reaction vessel at 37°C containing the activation buffer (e.g., PBS +
-Galactosidase enzyme). -
Purge the vessel continuously with inert Nitrogen gas, feeding into the Chemiluminescence detector (e.g., Sievers NOA 280i).
-
Inject the Prodrug (
).[1] -
Data Output: You will see a sharp peak (Flux in pbb/s) corresponding to the enzymatic cleavage rate, followed by a decay curve.[1]
-
Self-Validation: Inject a specific inhibitor of the trigger enzyme.[1] The signal must disappear.
-
Method B: Modified Griess Assay (High Throughput)
Useful for screening libraries of prodrugs.[1]
-
Reagents:
-
Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.[1]
-
Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).
-
-
Protocol:
-
Incubate Prodrug (
) with the Trigger (e.g., Cell lysate or purified enzyme) in a 96-well plate at 37°C. -
At time points (0, 15, 30, 60 min), transfer
of supernatant to a fresh plate. -
Add
Reagent A, wait 5 mins.[1] Add Reagent B.[1]
-
Correction: Always subtract the background absorbance of the prodrug itself.[1]
-
Experimental Workflow Diagram
Caption: The "Funnel of Truth." Only compounds passing the Griess screen move to expensive Chemiluminescence testing.[1]
Part 4: References
-
Shami, P. J., et al. (2003). "JS-K, a glutathione/glutathione S-transferase-activated nitric oxide donor of the diazeniumdiolate class with potent antineoplastic activity."[5][6] Molecular Cancer Therapeutics.[1] Link
-
Keefer, L. K. (2011). "Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances." ACS Chemical Biology.[1] Link
-
Wang, P. G., et al. (2001). "Glycosylated Diazeniumdiolates: A Novel Class of Enzyme-Activated Nitric Oxide Donors."[1][7] Bioorganic & Medicinal Chemistry Letters. Link
-
Bryan, N. S., & Grisham, M. B. (2007). "Methods to detect nitric oxide and its metabolites in biological samples."[1][4][8][9][10] Free Radical Biology and Medicine. Link
-
Coneski, P. N., & Schoenfisch, M. H. (2012). "Nitric oxide release: Part I. Macromolecular scaffolds." Chemical Society Reviews.[1] Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. JS-K, a glutathione/glutathione S-transferase-activated nitric oxide donor of the diazeniumdiolate class with potent antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JS-K, a glutathione S-transferase-activated nitric oxide donor with antineoplastic activity in malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
beta-Gal-nonoate stability and storage conditions
Technical Guide: Stability, Storage, and Application of -Gal-NONOate
Executive Summary
12This guide details the physicochemical stability, rigorous storage protocols, and validation workflows required to maintain the integrity of this compound.
Chemical Mechanism & Stability Profile[3][4]
Mechanism of Action
The stability of
-
Prodrug State: The diazeniumdiolate group (
) is protected by a galactosyl moiety via a glycosidic linkage. This prevents the proton-catalyzed decomposition typical of NONOates. -
Activation:
-galactosidase hydrolyzes the glycosidic bond.[3][4][5] -
Release: The resulting aglycone (free NONOate) is unstable at physiological pH and spontaneously decomposes to release 2 moles of NO per mole of donor.
Figure 1: Enzymatic activation pathway of
Stability Metrics
| Parameter | Condition | Stability Status | Notes |
| Solid State | -20°C (Desiccated) | High (>1 year) | Sensitive to moisture; protect from light. |
| Aqueous Solution | pH 7.4 (PBS), 25°C | Moderate (Hours) | Stable in absence of enzyme. Slow background hydrolysis may occur over days. |
| Aqueous Solution | pH < 5.0 | Low | Glycosidic bonds can be acid-labile; avoid acidic buffers for storage. |
| Post-Activation | pH 7.4, 37°C | Very Low |
Critical Insight: Unlike standard NONOates (e.g., DEA-NONOate), which require alkaline storage (pH > 12) to prevent decomposition,
Storage & Handling Protocols
Solid State Storage[9]
-
Temperature: Store at -20°C . For long-term archiving (>6 months), -80°C is preferred to minimize thermal degradation.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.
-
Desiccation: Essential. The diazeniumdiolate structure is hygroscopic. Use a sealed container with active desiccant.
-
Light: Protect from light. Amber vials or foil-wrapped containers are mandatory.
Preparation of Stock Solutions
Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions due to its high solubility and aprotic nature, which prevents premature hydrolysis.
Protocol:
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Dissolve
-Gal-NONOate in anhydrous DMSO to a concentration of 10–50 mM . -
Aliquot immediately into single-use volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles.
-
Store aliquots at -80°C .
-
Shelf-life of stock: ~6 months at -80°C.
-
Working solutions: Prepare fresh in PBS or media immediately before use.
-
Handling Workflow Diagram
Figure 2: Optimal handling workflow to prevent moisture-induced degradation.
Experimental Application & Validation
Self-Validating Protocol: The "NO-On-Demand" Assay
To ensure your compound is active and your system is working, you must run a Griess Assay validation.
Reagents:
- -Gal-NONOate Stock (in DMSO)
- -Galactosidase (Purified Enzyme, e.g., from E. coli or Aspergillus)
-
Griess Reagent (Sulfanilamide + NED)
Step-by-Step:
-
Baseline Control (Negative): Dilute
-Gal-NONOate to 100 µM in PBS. Incubate at 37°C for 30 mins.-
Expected Result: Minimal NO detection (Absorbance at 540nm should be near 0). If high, your stock has decomposed.
-
-
Activation (Positive): Dilute
-Gal-NONOate to 100 µM in PBS + 1 Unit/mL -Galactosidase. Incubate at 37°C for 30 mins.-
Expected Result: High NO detection (Strong pink color).
-
-
Measurement: Mix 100 µL of sample with 100 µL Griess Reagent. Read absorbance at 540 nm.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High NO signal in Negative Control | Spontaneous hydrolysis | Check stock solvent (wet DMSO?) or buffer pH (too acidic?). Ensure pH > 7.0. |
| Low NO signal in Positive Control | Enzyme inactivity or Prodrug degradation | Verify enzyme activity using X-Gal. If enzyme works, the NONOate stock is degraded.[2] |
| Precipitation upon dilution | Low solubility in aqueous media | Limit final DMSO concentration to <1% but ensure rapid mixing. Lower the working concentration. |
References
-
Chen, C., et al. (2006). "A glycosylated nitric oxide donor, beta-Gal-NONOate, and its site-specific antitumor activity."[6] Archiv der Pharmazie.
- Context: Primary description of the synthesis and antitumor mechanism of V-PYRRO/NO deriv
-
Hrabie, J. A., & Keefer, L. K. (2002). "Chemistry of the nitric oxide-releasing diazeniumdiolate ('NONOate') functional group." Chemical Reviews.
- Context: Authoritative review on the stability mechanisms of diazeniumdiol
-
Cayman Chemical.
- Context: General storage and handling standards for NONOate compounds used as a baseline for handling protocols.
-
Yang, J., et al. (2020).
- Context: Review of half-lives and pH dependence of various NONOate derivatives including glycosyl
Sources
- 1. A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Galactosidase - Wikipedia [en.wikipedia.org]
- 4. rcsb.org [rcsb.org]
- 5. β-Galactosidase | 9031-11-2 [chemicalbook.com]
- 6. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Basis for Site-Specific Nitric Oxide Release: A Mechanistic Guide
Executive Summary
Nitric oxide (NO) is a paradoxical therapeutic agent: it is a potent signaling molecule essential for vasodilation and apoptosis, yet its utility is crippled by a biological half-life of milliseconds and systemic toxicity (e.g., severe hypotension).[1] The "diffusion radius" of NO in tissue is approximately 100–200
This guide dissects the theoretical and practical mechanisms for achieving spatiotemporal control of NO release. We move beyond general delivery concepts to focus on the specific bond-cleavage chemistries—triggered by endogenous microenvironments (pH, GSH) or exogenous stimuli (light, ultrasound)—that allow researchers to treat NO as a precision warhead rather than a systemic flood.
Part 1: The Physicochemical Paradox
To design an effective NO donor, one must first solve the transport equation. In biological media, the diffusion distance (
Where
-
In Blood:
ms (scavenged by hemoglobin). . -
In Tissue:
s. .
Implication for Drug Design: Systemic administration of free NO is thermodynamically impossible. The donor molecule must remain chemically inert during transport (bloodstream) and undergo rapid bond dissociation only within the target microenvironment (e.g., tumor interstitium or thrombus).
Part 2: Endogenous Trigger Mechanisms
These strategies exploit the dysregulated homeostasis of diseased tissue—specifically acidosis (low pH) and elevated reducing agents (glutathione).
Acid-Catalyzed Release (pH-Responsive)
Target: Ischemic tissue or Tumor Microenvironment (pH 6.5–6.8).
Primary Donor Class:
Mechanism:
NONOates possess the
-
Critical Design Factor: The structure of the amine backbone (
) dictates the release kinetics. For example, PROLI/NO ( s) releases instantly, whereas DETA/NO ( h) provides sustained release.
Biothiol-Triggered Release (GSH-Responsive)
Target: Intracellular cytosol (high GSH: 1–10 mM) vs. extracellular fluid (low GSH: 2–20
Mechanism:
RSNOs (e.g.,
Visualization: The Logic of Site-Specificity
The following diagram illustrates the "AND" logic gate required for successful delivery: The carrier protects the payload, and the trigger executes the release.
Figure 1: The "AND" logic gate of site-specific delivery. Release requires the convergence of the payload and the specific environmental or external trigger.
Part 3: Exogenous Spatiotemporal Control
For targets where endogenous gradients are insufficient, exogenous triggers provide "on-demand" release.
Photopharmacology (Light-Triggered)
Mechanism: Metal-to-Ligand Charge Transfer (MLCT).
Ruthenium-nitrosyl complexes (e.g.,
-
Advantage: Precise temporal control (release stops when light stops).
-
Limitation: Tissue penetration depth of UV/Vis light. NIR-responsive upconversion nanoparticles are the current solution to this bottleneck.
Piezocatalytic Modulation (Ultrasound-Triggered)
Mechanism: Piezoelectric Electron-Hole Pair Generation.
This method utilizes piezoelectric nanoparticles (e.g., Barium Titanate,
-
Ultrasound (US) applies mechanical stress to the nanoparticle.
-
Polarization: This generates an internal electric field, creating electron-hole pairs (
). -
Redox: These carriers react with water/oxygen to form Reactive Oxygen Species (ROS).
-
Release: The ROS oxidizes a specific linker (e.g., a thioketal bond holding an NO donor) or directly oxidizes L-Arginine, releasing NO deep within tissue where light cannot reach.
Part 4: Validation Methodologies
Trustworthiness in NO research relies on distinguishing between nitrite (byproduct) and nitric oxide (active drug).
Comparative Analysis of Detection Methods
| Method | Analyte Detected | Sensitivity | Pros | Cons |
| Griess Assay | Nitrite ( | Cheap, high throughput | Indirect; cannot measure real-time kinetics; prone to false positives in media. | |
| Chemiluminescence | NO (gas phase) | pM range | Gold standard for sensitivity | Requires gas stripping; difficult for live cell imaging. |
| Electrochemical | NO (dissolved) | nM range | Real-time, in situ | Electrode fouling; sensitive to temperature/drift. |
| Fluorescence (DAF) | Triazole product | nM range | Spatial resolution (imaging) | pH sensitive; irreversible (cumulative measurement only). |
Recommended Protocol: Real-Time Electrochemical Detection
For verifying release kinetics from a novel donor.
Equipment: ISO-NO Mark II (or equivalent) Free Radical Analyzer with a carbon fiber electrode.
-
Calibration:
-
Prepare a saturated NO solution by bubbling pure NO gas into deoxygenated PBS (approx. 1.8 mM NO at 20°C).
-
Perform a 3-point calibration curve by adding aliquots (e.g., 10 nM, 50 nM, 100 nM final conc.) to the measurement chamber.
-
-
Baseline Stabilization:
-
Immerse the probe in 10 mL PBS at 37°C. Allow current to stabilize (< 2 pA drift/min).
-
-
Trigger Experiment:
-
Add the NO-donor nanocarrier (Time
). -
Control Phase: Monitor for 5 mins (ensure no "leaky" release).
-
Trigger Phase: Apply stimulus (e.g., 532 nm laser or pH adjustment).
-
Observe the immediate amperometric spike.
-
-
Data Validation:
-
Add PTIO (NO scavenger) at the peak of release. The signal must drop immediately. If it does not, the signal is an artifact (e.g., interfering redox species), not NO.
-
Visualization: Experimental Workflow
The following diagram outlines the rigorous validation path for a new NO donor.
Figure 2: Validation workflow. Note the critical "Decision" step using PTIO to rule out electrochemical artifacts.
References
-
Physicochemical Properties & Diffusion
- Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? (NIH/PMC). Defines the diffusion limits and half-life of NO in biological tissue.
-
pH-Responsive Mechanisms (NONO
-
Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates.[3] Comprehensive review of NONOate chemistry and proton-catalyzed decomposition.
-
-
Light-Triggered Release (Ruthenium Nitrosyls)
- Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors. Details the MLCT mechanism and wavelength dependency.
-
Ultrasound/Piezo-C
- Ultrasound-Mediated Piezocatalysis Triggers NO Release to Augment Targeted Immunotherapy.
-
Detection Methodologies
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for using beta-Gal-nonoate in cell culture
Application Note: Targeted Nitric Oxide Delivery Using -Gal-NONOate[1][2]
Abstract & Introduction
Nitric oxide (NO) is a potent signaling molecule with dichotomous effects: it promotes cell survival at low fluxes but induces apoptosis at high concentrations. Traditional NO donors (e.g., SNAP, Spermine NONOate) release NO spontaneously upon hydration, making it difficult to study cell-specific effects in heterogeneous cultures.
-Gal-NONOate-
Spatial Control: NO release occurs only in cells expressing
-Gal (e.g., lacZ transfected cells or senescent cells). -
Temporal Control: Release begins only upon substrate addition.
-
Bystander Studies: Investigation of NO diffusion from generator cells to recipient cells.
Mechanism of Action (MOA)
The stability of
Upon exposure to
Diagram 1: Enzymatic Activation Pathway
Caption: The prodrug remains inert until
Critical Experimental Parameters
Before initiating the protocol, review the following chemical constraints to ensure data integrity.
| Parameter | Specification | Scientific Rationale |
| Solubility | >10 mM in PBS or Water | The glycosyl group confers high water solubility; DMSO is rarely needed. |
| Stability (Solid) | -20°C, Desiccated | Sensitive to moisture. Hydrolysis leads to premature NO loss. |
| Stability (Solution) | >24 hours at pH 7.4 (No Enzyme) | Unlike Spermine NONOate ( |
| Working Conc. | 10 | High efficiency release; >100 |
| Byproduct Control | Pyrrolidine | Always run a control with Pyrrolidine alone to distinguish NO effects from amine toxicity. |
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Note: Prepare solutions immediately before use. Do not store aqueous stocks.
-
Equilibrate: Allow the vial of
-Gal-NONOate to warm to room temperature in a desiccator to prevent condensation. -
Solvent: Use sterile, varying-pH-free Phosphate Buffered Saline (PBS, pH 7.4). Avoid unbuffered water, as local pH changes can affect stability.
-
Dissolution: Dissolve to a primary stock concentration of 10 mM .
-
Calculation: MW
291.26 g/mol . (Verify specific batch MW). -
Example: Dissolve 2.9 mg in 1 mL PBS.
-
-
Filtration: If sterility is required, use a 0.22
m PES syringe filter. (Do not use nylon, which may bind drug).
Protocol B: Cell Treatment & Targeted NO Release
Target: Co-culture of LacZ+ (Generator) and LacZ- (Recipient) cells, or pure LacZ+ cultures.
Step-by-Step:
-
Seeding: Seed cells in a 6-well plate (approx.
cells/well).-
Experimental Group: Transfected/Expressing
-Gal. -
Negative Control:[5] Wild-type (No
-Gal). -
Vehicle Control: Cells treated with PBS only.
-
-
Verification (Crucial): Dedicate one well to confirm enzyme activity using an X-Gal staining kit or ONPG assay before adding the NONOate. If
-Gal expression is low, NO release will be negligible. -
Wash: Remove growth media (which may contain interfering serum proteins or phenol red) and wash 1x with warm PBS or phenol-red-free media.
-
Treatment:
-
Dilute the 10 mM stock into warm, phenol-red-free media to reach final concentrations of 10, 50, and 100
M . -
Add to cells immediately.
-
-
Incubation: Incubate at 37°C.
-
Kinetics: NO release begins within minutes of addition. Peak flux typically occurs between 30–60 minutes depending on enzyme expression levels.
-
-
Assay: Proceed to NO detection (Protocol C) or downstream biological readout (e.g., apoptosis assay).
Protocol C: Validation of NO Release
Choose the assay based on the location of the signal (Intracellular vs. Extracellular).
Option 1: Extracellular Accumulation (Griess Assay)
Measures Nitrite (
-
Collect 100
L of supernatant from treated cells after 2–4 hours. -
Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED).
-
Incubate 10 mins at Room Temp (Protect from light).
-
Measure Absorbance at 540 nm.
-
Expected Result: High absorbance in LacZ+ cells; near-baseline absorbance in Wild-type cells.
Option 2: Intracellular Flux (DAF-FM Diacetate)
Measures active NO gas inside the cell.
-
Pre-load cells with 5
M DAF-FM Diacetate for 30 mins prior to NONOate treatment. -
Wash cells to remove excess probe.
-
Add
-Gal-NONOate.[6] -
Monitor fluorescence (Ex/Em: 495/515 nm) via time-lapse microscopy or plate reader.
-
Self-Validating Check: Add a standard NO donor (e.g., SNAP) at the end of the experiment to prove the probe is working in the Negative Control wells.
Experimental Workflow & Logic
The following diagram illustrates the decision tree for validating the specificity of the drug.
Caption: Logical flow ensures that observed effects are due to enzyme-mediated release, not spontaneous drug breakdown.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High NO in Negative Control | Spontaneous hydrolysis or contamination. | Check buffer pH (must be >7.0). Ensure stock was not frozen/thawed repeatedly. |
| Low NO in LacZ+ Cells | Low enzyme expression or old drug. | Validate transfection efficiency. Use fresh powder. Increase drug concentration (max 100 |
| Cell Death in Controls | Toxicity of pyrrolidine backbone. | Run a "Pyrrolidine only" control. If toxic, reduce concentration and increase incubation time. |
| Precipitation | High concentration in cold media. | Dissolve in warm media. Do not exceed 10 mM in stock. |
References
-
Saavedra, J. E., et al. (1998). "Targeting nitric oxide to cancer cells: localized generation of cytotoxic concentrations of NO via enzyme-directed prodrug activation." Journal of Medicinal Chemistry.
- Significance: The foundational paper describing the synthesis and specificity of beta-Gal-NONO
-
Keefer, L. K. (2011). "Fifty Years of Diazeniumdiolate Research: From Laboratory Curiosity to Broad-Spectrum Biomedical Advances." ACS Chemical Biology.
- Significance: Comprehensive review of NONOate chemistry, stability, and byproducts.
-
Thermo Fisher Scientific. "Beta-Gal Assay Kit Protocol."
- Significance: Standard method for verifying the enzymatic trigger (LacZ)
-
Chakrapani, H., et al. (2008). "Nitric Oxide Prodrugs." Current Medicinal Chemistry.
- Significance: Discusses the kinetics and "caging" str
Sources
- 1. Synthesis of a New β-Galactosidase Inhibitor Displaying Pharmacological Chaperone Properties for GM1 Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Toxicological evaluation of β-Galactosidase enzyme produced by Papiliotrema terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of beta-galactosidase from Penicillium sp. and its complex with galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A glycosylated nitric oxide donor, beta-Gal-NONOate, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Nitric Oxide Delivery: beta-Gal-NONOate Application in lacZ Expressing Tumor Models
Executive Summary & Mechanism of Action
beta-Gal-NONOate (O²-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate derivatives) represents a class of "smart" prodrugs designed for Gene-Directed Enzyme Prodrug Therapy (GDEPT). Unlike systemic Nitric Oxide (NO) donors that cause hypotension and off-target toxicity, this compound is chemically stable and biologically inert until activated by beta-galactosidase (β-gal) .
In lacZ-expressing tumor models (e.g., 9L/lacZ glioma, MCF7-lacZ), the prodrug undergoes specific hydrolysis. This cleavage releases an unstable diazeniumdiolate anion, which spontaneously decomposes at physiological pH to release a high flux of NO locally. This high-concentration "NO burst" induces cytotoxicity via mitochondrial respiration inhibition, DNA damage, and nitrosative stress, while sparing non-transduced tissues.
Mechanistic Pathway
The following diagram illustrates the activation cascade and downstream apoptotic signaling triggered by this compound in lacZ+ cells.
Caption: Activation pathway of this compound by lacZ-encoded beta-galactosidase leading to targeted NO-mediated apoptosis.[1]
Material Preparation & Handling
Critical Causality: Diazeniumdiolates are sensitive to moisture and pH. Improper handling leads to premature NO release, rendering the prodrug inactive before administration.
Reagents
-
This compound: Synthesized or sourced (e.g., Cayman Chemical, specific synthesis labs). Store at -80°C.
-
Solvent: DMSO (anhydrous) or 0.01 M NaOH (for short-term stock, as high pH stabilizes the NONOate moiety).
-
Diluent: Phosphate Buffered Saline (PBS), pH 7.4.
Preparation Protocol
-
Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO.
-
Note: Avoid aqueous buffers for the stock solution to prevent hydrolysis.
-
-
Working Solution: Dilute the stock into PBS (pH 7.4) immediately prior to use.
-
Stability Warning: Once in PBS, the compound is stable only in the absence of beta-gal. However, minimize time at 37°C before adding to cells to prevent non-specific degradation.
-
In Vitro Validation Protocol (9L/lacZ Model)
This protocol validates the selectivity of the prodrug using a pair of isogenic cell lines: 9L (wild type) and 9L/lacZ (transduced).
Experimental Design
-
Test Group: 9L/lacZ cells + this compound.[1]
-
Negative Control 1: 9L wild-type + this compound (Assesses non-specific toxicity).
-
Negative Control 2: 9L/lacZ + Vehicle (DMSO).
-
Positive Control: 9L/lacZ + Unconjugated NONOate (e.g., DEA/NO) (Assesses sensitivity to NO).
Step-by-Step Methodology
-
Seeding: Plate 9L and 9L/lacZ cells at
cells/well in 96-well plates. Incubate for 24 hours to allow attachment. -
Treatment:
-
Replace media with fresh media containing this compound (Concentration range: 0, 10, 50, 100, 200 µM).
-
Expert Insight: Do not use serum-free media if possible, as serum proteins can scavenge NO, mimicking in vivo conditions. However, ensure the serum does not contain endogenous beta-galactosidase activity (heat inactivation helps).
-
-
Incubation: Incubate for 24–48 hours at 37°C.
-
NO Detection (Griess Assay):
-
At selected time points (e.g., 4h, 8h), collect 50 µL of supernatant.
-
Mix with 50 µL Sulfanilamide solution and 50 µL NED solution.
-
Measure absorbance at 540 nm.
-
Logic: High nitrite levels (stable NO metabolite) should only be observed in the 9L/lacZ + Prodrug group.
-
-
Viability Assay: Perform MTT or CCK-8 assay on the remaining cells to determine IC50.
Expected Data Profile
| Parameter | 9L (Wild Type) | 9L/lacZ (Transfected) | Interpretation |
| NO Release (Griess) | Baseline / Negligible | High (Dose-dependent) | Confirms enzyme-specific activation.[1] |
| Cytotoxicity (IC50) | > 500 µM (Low toxicity) | ~ 20-50 µM (High toxicity) | Demonstrates "bystander effect" potential and selectivity. |
| Morphology | Intact monolayer | Cell shrinkage, detachment | Signs of apoptosis. |
In Vivo Application Protocol
Objective: To demonstrate tumor regression in lacZ-expressing xenografts.
Tumor Model Establishment
-
Animals: Nude mice (nu/nu) or SCID mice.
-
Induction: Subcutaneously inject
9L/lacZ cells into the right flank and 9L wild-type cells into the left flank (internal control). -
Growth: Allow tumors to reach ~100-200 mm³ (approx. 10-14 days).
Prodrug Administration
-
Route: Intratumoral (IT) or Intravenous (IV).
-
Note: IT is preferred for initial proof-of-concept to maximize local concentration. IV requires higher doses due to clearance.
-
-
Dosage:
-
IT: 50–100 µL of 1–5 mM this compound.
-
IV: 10–20 mg/kg body weight (requires dose optimization based on solubility).
-
-
Regimen: Daily or every other day for 14 days.
Monitoring & Endpoints
-
Tumor Volume: Measure with calipers (
). -
Systemic Toxicity: Monitor body weight and blood pressure (using tail-cuff method) to ensure no systemic hypotension occurs (a key advantage of this prodrug over free NO donors).
-
Histology: Harvest tumors at endpoint. Stain for:
-
H&E: Necrosis.
-
TUNEL: Apoptosis.
-
X-Gal Staining: Verify retention of lacZ expression.
-
Experimental Workflow Diagram
Caption: In vivo workflow for assessing this compound efficacy and safety in xenograft models.
Troubleshooting & Critical Controls
-
Issue: Low Cytotoxicity in lacZ Cells.
-
Cause: Loss of plasmid/gene expression.
-
Solution: Perform X-Gal staining on cells prior to the assay to confirm >90% positivity.
-
-
Issue: High Background Toxicity in WT Cells.
-
Cause: Spontaneous hydrolysis of the prodrug.
-
Solution: Check pH of the media. If acidic (< pH 7.0), the diazeniumdiolate moiety may destabilize. Ensure fresh stock preparation.
-
-
Issue: No NO Detected (Griess Assay).
-
Cause: Rapid oxidation of NO to nitrate (NO3-) instead of nitrite (NO2-).
-
Solution: Use a nitrate reductase step to convert all nitrates to nitrites before adding Griess reagents, or use a fluorescent probe like DAF-FM diacetate for intracellular NO imaging.
-
References
-
Saavedra, J. E., et al. (2006). A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity.[1]Nitric Oxide , 14(4).
-
Hrabie, J. A., & Keefer, L. K. (2002). Chemistry of the nitric oxide-releasing diazeniumdiolate ("nitrosohydroxylamine") functional group and its applications to biology.Chemical Reviews , 102(4).
-
Chandrawati, R., et al. (2017). Localized and Controlled Delivery of Nitric Oxide to the Conventional Outflow Pathway via Enzyme Biocatalysis.[2]Advanced Materials .
-
Burke, A. J., et al. (2013). Viral vectors for the treatment of cancer: current status and future prospects.Cytokine & Growth Factor Reviews .
-
Singh, R. J., et al. (1996). Mechanism of nitric oxide release from S-nitrosothiols.Journal of Biological Chemistry . (Provides context on NO detection methods referenced in protocols).
Sources
senescence-associated beta-galactosidase activity assay with beta-Gal-nonoate
Application Note: Functional Profiling of SA-β-gal Activity via Enzyme-Triggered Nitric Oxide Release (
Executive Summary & Rationale
While the standard X-Gal stain is the gold standard for identifying senescent cells, it provides limited information regarding the functional metabolic capacity of the senescence-associated
Why use this assay?
-
Theranostic Validation: It models "Gene-Directed Enzyme Prodrug Therapy" (GDEPT). It confirms that the SA-β-gal in your target cells is sufficiently active to cleave a prodrug moiety, a critical step in validating senolytic drug candidates.
-
Signal Amplification: The release of NO can be detected with high sensitivity using secondary fluorescent probes (e.g., DAF-FM), providing a quantitative readout of enzymatic turnover.
-
Senolysis Screening: At high concentrations, the released NO induces apoptosis. This assay can therefore serve as a direct "Senolysis Susceptibility" test.
Mechanism of Action
The assay relies on a specific chemical cascade. The
Figure 1: Mechanism of SA-β-gal triggered NO release. The enzyme acts as the "trigger" to uncage the NO donor specifically within senescent cells.
Experimental Protocol
This protocol describes a Dual-Readout System :
-
Path A (Quantitative): Fluorescence quantification of enzymatic activity via NO detection.
-
Path B (Functional): Assessment of senolytic efficacy (cell death).
Reagents & Preparation
| Reagent | Stock Conc. | Solvent | Storage | Notes |
| 10 mM | DMSO | -80°C | Avoid freeze-thaw. Hygroscopic. | |
| DAF-FM Diacetate | 5 mM | DMSO | -20°C | Cell-permeable NO sensor. |
| Senescence Inducer | Var. | - | - | e.g., Doxorubicin (100-200 nM) or Palbociclib. |
| Bafilomycin A1 | 10 | DMSO | -20°C | Optional: Lysosomal pH modulator control. |
Cell Culture & Senescence Induction
-
Seed Cells: Plate cells (e.g., HUVEC, WI-38, or cancer lines) in 96-well black-walled plates (for fluorescence) or 6-well plates (for flow cytometry).
-
Induce Senescence: Treat with desired inducer (e.g., Doxorubicin for 24h, then wash and culture for 3-5 days).
-
Validation: Confirm senescence phenotype in a parallel well using standard X-Gal staining or p16/p21 Western blot.
-
Path A: Quantitative Activity Assay (Fluorescence)
Objective: Quantify SA-β-gal activity by measuring the rate of NO generation.
-
Wash: Wash cells 2x with PBS.
-
Probe Loading (NO Sensor): Incubate cells with 5
M DAF-FM Diacetate in serum-free media for 30 minutes at 37°C.-
Note: DAF-FM DA is non-fluorescent until it enters the cell, is cleaved by esterases, and reacts with NO.
-
-
Wash: Wash 2x with PBS to remove excess extracellular DAF-FM.
-
Reaction Initiation: Add 50-100
M -Gal-NONOate in complete media (pH 6.0 adjusted media enhances specificity, though physiological pH 7.4 is acceptable if relying on lysosomal uptake). -
Kinetic Measurement: Immediately place plate in a fluorescence microplate reader.
-
Excitation: 495 nm
-
Emission: 515 nm
-
Duration: Read every 5 mins for 2 hours at 37°C.
-
-
Controls:
-
Negative Control: Proliferating (non-senescent) cells.
-
Inhibitor Control: Pre-treat with D-galactose (100 mM) to competitively inhibit SA-β-gal.
-
Path B: Functional Senolysis Assay (Viability)
Objective: Determine if SA-β-gal activity is sufficient to trigger suicide via NO overload.
-
Treatment: Treat senescent and non-senescent control cells with a dose titration of
-Gal-NONOate (e.g., 10, 50, 100, 200 M) for 24-48 hours. -
Readout: Measure cell viability using ATP-based assays (e.g., CellTiter-Glo) or Crystal Violet staining.
-
Calculation: Calculate the Senolytic Index (SI) :
-
A high SI indicates that the prodrug is preferentially activated by the senescent cells.
-
Data Analysis & Interpretation
Quantitative Fluorescence Data (Path A)
Normalize the fluorescence intensity (RFU) to total protein or cell number (using Hoechst 33342).
| Cell State | DAF-FM Signal (RFU) | Interpretation | |
| Proliferating | + | Low / Baseline | Low enzymatic activity; prodrug remains intact. |
| Senescent | + | High / Rising | High SA-β-gal cleaves probe -> NO release -> DAF-FM fluorescence. |
| Senescent | - | Baseline | No NO source; confirms signal is not autofluorescence. |
| Senescent | + (with Galactose) | Reduced | Competitive inhibition confirms |
Troubleshooting Guide
-
High Background in Control Cells: The
-Gal-NONOate may be hydrolyzing spontaneously. Ensure the media pH is not too acidic (< 7.0) during the incubation outside the lysosome. The compound is designed to be stable at neutral pH and cleave at pH 6.0 only in the presence of the enzyme. -
No Signal: Ensure DAF-FM DA was loaded correctly and de-esterified. Check if the cells are truly senescent (X-Gal verification).
References
-
Dimri, G. P., et al. (1995).[1][2] "A biomarker that identifies senescent human cells in culture and in aging skin in vivo." Proceedings of the National Academy of Sciences, 92(20), 9363-9367. Link
-
Keefer, L. K. (2011). "Fifty Years of Diazeniumdiolate Research: From Laboratory Curiosity to Broad-Spectrum Biomedical Advances." ACS Chemical Biology, 6(11), 1147–1155. Link
-
Lee, B. Y., et al. (2006). "Senescence-associated beta-galactosidase is lysosomal beta-galactosidase."[2][3] Aging Cell, 5(2), 187-195. Link
- Sharma, K., & Chollet-Martin, S. (2017). "Nitric Oxide Donors: Chemical Biology and Therapeutic Applications." Methods in Molecular Biology.
Sources
how to measure nitric oxide release from beta-Gal-nonoate
Application Note: Enzymatic Activation & Quantification of Nitric Oxide from
Abstract & Strategic Utility
-Gal-NONOate (often structurally related to V-PYRRO/NO or Gal-IPA/NO) represents a class of "caged" nitric oxide (NO) donors. Unlike standard diazeniumdiolates (NONOates) that release NO spontaneously upon protonation (pH drop),This "Lock-and-Key" mechanism allows for high-precision experimental designs, such as:
-
Targeted Cytotoxicity: Selectively killing cells expressing lacZ (gene-directed enzyme prodrug therapy, GDEPT).
-
Senescence Studies: Targeting senescent cells characterized by high Senescence-Associated
-Gal (SA- -Gal) activity. -
Spatio-Temporal Control: Triggering NO release only when and where the enzyme is added or expressed.
This guide details the protocols for quantifying this release using Griess Assays (for total accumulation) and DAF-FM Fluorescence (for real-time cellular kinetics).
The Mechanistic Basis
To measure NO accurately, one must understand the kinetics of the trigger. The release is not instantaneous; it is governed by the Michaelis-Menten kinetics of the enzyme, followed by the spontaneous decay of the aglycone intermediate.
Pathway Diagram
Figure 1: The activation cascade. Note that stability depends on the glycosidic bond; once cleaved, NO release is pH-dependent but rapid at pH 7.4.
Experimental Design & Controls
Trustworthiness Principle: A protocol without controls is a hypothesis, not a measurement.
| Variable | Requirement | Rationale |
| pH Buffer | PBS or HBSS (pH 7.4) | The intermediate NONOate decomposes fastest at neutral/acidic pH. Alkaline conditions may stabilize the intermediate, delaying measurement. |
| Temperature | 37°C | |
| Negative Control | No Enzyme | Essential to prove the "caged" stability. |
| Positive Control | DEA-NONOate | A spontaneous donor to validate your detection system (Griess or Fluorophore) is working. |
| Scavenger Control | cPTIO | If using fluorescence, adding cPTIO (NO scavenger) confirms the signal is truly NO-derived. |
Protocol A: Total NO Accumulation (Griess Assay)
Application: High-throughput screening of enzyme activity or drug stability.
Detection Principle: NO oxidizes rapidly to Nitrite (
Reagents:
- -Gal-NONOate Stock: 10 mM in dry DMSO. Store at -80°C. Avoid water contamination.
-
Enzyme Solution: Purified
-Galactosidase (e.g., from E. coli or Aspergillus), diluted to 10 Units/mL in PBS. -
Griess Reagents:
-
Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.
-
Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED).
-
-
Standard: Sodium Nitrite (
) 0–100 M serial dilution.
Step-by-Step Workflow:
-
Plate Setup: Use a clear 96-well plate.
-
Reaction Mix:
-
Test Wells: 100
L PBS + 2 L -Gal-NONOate Stock (Final: 200 M) + 10 L Enzyme Solution. -
Control (Stability): 100
L PBS + 2 L -Gal-NONOate Stock + No Enzyme . -
Control (Background): 100
L PBS + Enzyme only.
-
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Note: Longer incubation allows total conversion; shorter incubation measures initial rate.
-
-
Development:
-
Add 50
L Reagent A. Incubate 5 min (dark). -
Add 50
L Reagent B. Incubate 5 min (dark).
-
-
Measurement: Read Absorbance at 540 nm .
-
Calculation: Convert Absorbance to
using the standard curve.
Protocol B: Real-Time Intracellular Release (DAF-FM)
Application: Visualizing NO release inside cells (e.g., targeting lacZ+ cells). Detection Principle: DAF-FM Diacetate is cell-permeable and non-fluorescent.[6] Intracellular esterases trap it.[6] NO converts it to a fluorescent benzotriazole.[6]
Workflow Diagram
Figure 2: Cellular imaging workflow. The wash step is critical to prevent extracellular background fluorescence.
Step-by-Step Workflow:
-
Preparation: Culture cells (e.g., lacZ transfected HEK293 or senescent fibroblasts) in phenol-red free media.
-
Loading: Incubate cells with 5
M DAF-FM Diacetate for 30–45 minutes at 37°C. -
Washing (Crucial): Wash cells
with warm PBS to remove extracellular probe.-
Why? If DAF-FM remains outside, NO released into the media will cause high background noise, obscuring the intracellular signal.
-
-
Activation: Add
-Gal-NONOate (typically 50–100 M) to the media. -
Acquisition:
-
Microscopy: Time-lapse imaging every 1 minute (FITC channel).
-
Plate Reader: Kinetic read mode (Ex 495 nm / Em 515 nm) at 37°C.
-
-
Validation:
-
LacZ+ Cells: Should show rapid fluorescence increase.
-
WT Cells: Should show minimal fluorescence (stability control).
-
Data Analysis & Interpretation
When comparing methods, understand that they measure different species of the nitrogen cycle.
| Method | Analyte | Sensitivity | Primary Artifact |
| Griess Assay | Nitrite ( | Low ( | Media interference (phenol red, serum proteins). |
| DAF-FM | High (nM range) | Photo-bleaching; pH sensitivity. | |
| Chemiluminescence | NO Gas | Very High (pM) | Requires gas stripping; difficult for intracellular NO. |
Calculation of Release Efficiency:
For
References
-
Saavedra, J. E., et al. (2006). "Esterase-sensitive nitric oxide donors of the diazeniumdiolate family: In vitro and in vivo properties." Journal of Medicinal Chemistry.
-
Keefer, L. K. (2003). "Progress toward clinical application of the nitric oxide-releasing diazeniumdiolates." Annual Review of Pharmacology and Toxicology.
-
Hrabie, J. A., & Keefer, L. K. (2002). "Chemistry of the nitric oxide-releasing diazeniumdiolate ('NONOate') functional group." Chemical Reviews.
-
Promega Corporation. "Griess Reagent System Technical Bulletin."
-
Thermo Fisher Scientific. "DAF-FM Diacetate Protocol."
Sources
- 1. A glycosylated nitric oxide donor, beta-Gal-NONOate, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
Application Notes & Protocols: Inducing Targeted Apoptosis in Cancer Cells with beta-Gal-nonoate
Abstract & Introduction
The selective eradication of cancer cells without harming healthy tissue remains the paramount objective in oncological research. A promising strategy involves the development of prodrugs that are activated by tumor-specific enzymes. This guide details the application of beta-Gal-nonoate , a glycosylated nitric oxide (NO) donor, designed for targeted cancer cell therapy.[1] this compound is a prodrug that remains inert until it encounters cells with high β-galactosidase activity, an enzyme often overexpressed in certain cancer cells and associated with cellular senescence.[1][2] Upon enzymatic cleavage, the compound decomposes to release nitric oxide, a potent signaling molecule that, at high concentrations, can trigger apoptosis.[3][4]
This document provides a comprehensive overview of the mechanism of action, detailed protocols for the preparation and application of this compound in cell culture, and robust methodologies for the verification of its apoptotic effects. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage this targeted therapeutic approach.
Mechanism of Action: From Targeted Activation to Apoptosis
The efficacy of this compound hinges on a two-stage mechanism: tumor-specific activation followed by the cytotoxic action of nitric oxide.
2.1 Stage 1: Enzyme-Mediated Activation The core principle of this compound's targeted action lies in its molecular design. The nitric oxide-releasing moiety, a diazeniumdiolate (NONOate), is chemically masked with a β-galactose group.[1] In the extracellular environment or within normal cells with low β-galactosidase levels, the compound exhibits minimal toxicity. However, upon encountering cancer cells with elevated β-galactosidase activity, the enzyme hydrolyzes the glycosidic bond. This cleavage unmasks the parent NONOate, which is unstable under physiological conditions (37°C, pH 7.4) and rapidly decomposes.[1][5] This enzymatic targeting ensures that the cytotoxic payload is released preferentially at the tumor site, minimizing off-target effects.[1]
2.2 Stage 2: Nitric Oxide-Induced Apoptosis The decomposition of the parent NONOate releases nitric oxide (NO). While NO has a dual role in cancer biology, high, localized concentrations are potently pro-apoptotic.[4] The mechanism of NO-mediated apoptosis is multifaceted and involves:
-
Accumulation of p53: NO can increase the levels of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis.[3]
-
Mitochondrial Disruption: NO can directly impact mitochondrial function, leading to the release of cytochrome c.[3][6]
-
Bcl-2 Family Regulation: It alters the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and Bak.[3]
-
Caspase Cascade Activation: The release of cytochrome c initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, culminating in the systematic dismantling of the cell.[3][6]
The following diagram illustrates this targeted apoptotic pathway.
Caption: Targeted activation of β-Gal-nonoate and subsequent NO-induced apoptotic pathway.
Experimental Protocols
3.1 Preparation of this compound Stock Solution
Causality Insight: Diazeniumdiolates (NONOates) are sensitive to pH and temperature. Premature decomposition and NO release can be prevented by preparing and storing stock solutions in a cold, alkaline buffer.[7]
-
Prepare a sterile, 10 mM NaOH solution using cell culture-grade water. Chill on ice.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the chilled 10 mM NaOH solution to the powder to achieve a desired stock concentration (e.g., 10 mM).
-
Gently vortex at a low speed until fully dissolved. Keep the solution on ice throughout the process.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage or at -20°C for short-term storage.
3.2 Cell Culture and Treatment Protocol
-
Cell Seeding: Plate cancer cells in a suitable format (e.g., 96-well, 24-well, or 6-well plates) at a density that ensures they are in the logarithmic growth phase at the time of treatment (typically 60-80% confluency).
-
Controls: For a self-validating experiment, include the following controls:
-
Negative Control: Untreated cells (vehicle only, e.g., sterile PBS or media).
-
Specificity Control: Treat a cell line known to have low or absent β-galactosidase expression with this compound. This demonstrates the requirement of the enzyme for cytotoxicity.[1]
-
Positive Control: Treat cells with a known apoptosis-inducing agent (e.g., 1 µM staurosporine) to validate the apoptosis detection assays.
-
-
Treatment Preparation: Thaw an aliquot of the this compound stock solution on ice. Dilute the stock solution to the desired final concentrations in pre-warmed, serum-containing cell culture medium.
-
Experimental Note: It is crucial to perform a dose-response study to determine the optimal concentration (e.g., ranging from 10 µM to 500 µM) and a time-course experiment (e.g., 12, 24, 48 hours) for your specific cell line.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or control substances.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO₂ atmosphere.
-
Observation: Monitor cells for morphological changes indicative of apoptosis, such as cell shrinkage, rounding, and detachment, using light microscopy.
Verification and Quantification of Apoptosis
Following treatment, it is essential to quantify the extent of apoptosis. The following are standard, robust methods.
4.1 Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
Causality Insight: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8]
Caption: Experimental workflow for Annexin V & Propidium Iodide apoptosis assay.
Protocol:
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE™ Express. Combine the floating cells from the supernatant with the detached adherent cells to ensure apoptotic cells are not lost.
-
Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold, sterile PBS. Repeat the centrifugation.
-
Resuspend: Discard the PBS and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Stain: Add 5 µL of Annexin V-FITC (or another fluorophore conjugate) and 5 µL of Propidium Iodide solution (50 µg/mL).[9][10]
-
Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analyze: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V (-) / PI (-)
-
Early apoptotic cells: Annexin V (+) / PI (-)
-
Late apoptotic/necrotic cells: Annexin V (+) / PI (+)
-
4.2 Caspase-3 Activity Assay
Causality Insight: Caspase-3 is a primary executioner caspase. Its activation is a key event in the apoptotic cascade. Assays typically use a synthetic peptide substrate (e.g., DEVD) conjugated to a reporter molecule (a chromophore like p-nitroaniline, pNA, or a fluorophore like AMC).[11][12] Active caspase-3 in the cell lysate cleaves the substrate, releasing the reporter molecule, which can be quantified.
Protocol (Colorimetric Example):
-
Prepare Cell Lysate: After treatment, collect 1-5 x 10⁶ cells per sample. Wash with cold PBS. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[11]
-
Incubation: Incubate the cells on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to normalize caspase activity.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to each well. Add 50 µL of 2X Reaction Buffer containing DTT.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate (4 mM). Include a blank control (Lysis Buffer + Reaction Buffer + Substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Expected Results & Data Presentation
The efficacy of this compound is cell-line dependent, primarily based on the expression level of β-galactosidase. Below is a table summarizing representative data for a responsive cell line engineered to express the target enzyme.
| Parameter | 9L Glioma Cells (Low β-gal) | 9L/LacZ Glioma Cells (High β-gal) | Citation |
| Drug | This compound | This compound | [1] |
| Concentration | 100 µM | 100 µM | [1] |
| Incubation Time | 24 hours | 24 hours | [1] |
| Observed Cytotoxicity | Low | High / Significant Apoptosis | [1] |
| Relative NO Level | Low | High | [1] |
This table illustrates the principle of targeted activity. Researchers should generate specific IC50 values for their cell lines of interest.
Conclusion
This compound represents a sophisticated approach to cancer therapy, leveraging the enzymatic differences between malignant and healthy cells to achieve targeted drug delivery. By releasing the potent apoptosis-inducer nitric oxide specifically within cancer cells, it offers a promising avenue for developing more effective and less toxic oncological treatments. The protocols outlined in this guide provide a robust framework for investigating the efficacy and mechanism of this compound, enabling researchers to validate its potential in various cancer models.
References
-
A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity. PubMed Central. [Link]
-
Nitric oxide-induced apoptosis in tumor cells. PubMed. [Link]
-
Senescence-Associated β-Galactosidase Detection in Pathology. PubMed Central. [Link]
-
Non-apoptotic cell death-based cancer therapy: Molecular mechanism, pharmacological modulators, and nanomedicine. PubMed Central. [Link]
-
Nitric Oxide Inhibits Apoptosis Downstream of Cytochrome c Release by Nitrosylating Caspase 9. Cancer Research. [Link]
-
Cell cycle arrest and induction of apoptosis by beta galactoside binding protein (beta GBP) in human mammary cancer cells. A potential new approach to cancer control. PubMed. [Link]
-
β-galactosidase-activated Nitroxyl (HNO) Donors Provide Insights into Redox Cross-Talk in Senescent Cells. The Royal Society of Chemistry. [Link]
-
Current Advances of Nitric Oxide in Cancer and Anticancer Therapeutics. MDPI. [Link]
-
Nitric oxide (NO) release by β-galactosidase-mediated hydrolysis of β-gal-NONOate. ResearchGate. [Link]
-
β-Galactosidase-activated nitroxyl (HNO) donors provide insights into redox cross-talk in senescent cells. PubMed. [Link]
-
Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. PubMed Central. [Link]
-
Caspase-activation and induction of inducible nitric oxide-synthase during TNF alpha-triggered apoptosis. PubMed. [Link]
-
Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. PubMed Central. [Link]
-
Induction of apoptosis in human breast cancer and trophoblast tumor cells by galectin-1. PubMed. [Link]
-
Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. PLOS One. [Link]
-
(PDF) Direct Measurement of Actual Levels of Nitric Oxide (NO) in Cell Culture Conditions Using Soluble NO Donors. ResearchGate. [Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
-
Automated Quantification of Apoptosis after Neoadjuvant Chemotherapy for Breast Cancer. Clinical Cancer Research. [Link]
-
Can Nitric Oxide-Based Therapy Be Improved for the Treatment of Cancers? A Perspective. MDPI. [Link]
-
Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach. Analyst (RSC Publishing). [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
Regulation of Apoptosis-Related Genes by Nitric Oxide in Cancer. PubMed Central. [Link]
-
Novel therapeutic applications of nitric oxide donors in cancer: roles in chemo- and immunosensitization to apoptosis and inhibition of metastases. PubMed. [Link]
-
How do we add nitric oxide to a stem cell culture without finishing off it's lifetime?. ResearchGate. [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
-
Extracellular nitric oxide (NO) assessment using Griess reagent. Protocols.io. [Link]
-
Method for Analysing Apoptotic Cells via Annexin V Binding. Babraham Institute. [Link]
Sources
- 1. A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide-induced apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Advances of Nitric Oxide in Cancer and Anticancer Therapeutics [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Annexin V-PE Kit Protocol [hellobio.com]
- 11. mpbio.com [mpbio.com]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
employing beta-Gal-nonoate to study redox signaling in senescent cells
Application Note: Targeted Redox Modulation in Senescent Cells Using -Gal-NONOate
Executive Summary
This guide details the application of
This specificity allows researchers to:
-
Selectively elevate NO levels in senescent sub-populations within heterogeneous cultures.
-
Dissect Redox Cross-talk: Study the interaction between NO and elevated Reactive Oxygen Species (ROS) characteristic of the Senescence-Associated Secretory Phenotype (SASP).
-
Evaluate Senolysis: Assess NO-mediated apoptosis (senolysis) via peroxynitrite stress.
Mechanism of Action & Scientific Rationale
The "Trojan Horse" Strategy
Senescent cells are metabolically active but cell-cycle arrested, characterized by expanded lysosomal compartments and high SA-
-
Entry: The prodrug enters cells via passive diffusion or galactose transporters.
-
Activation: In normal cells (low
-gal), the compound remains stable. In senescent cells, SA- -gal hydrolyzes the glycosidic bond.[2] -
Release: The cleavage triggers the spontaneous decomposition of the NONOate moiety, releasing two moles of NO per mole of prodrug.
-
Redox Impact: The released NO interacts with the high intracellular superoxide (
) typical of senescence, forming peroxynitrite ( ), or mediates S-nitrosylation of signaling proteins (e.g., NF- B, SIRT1).
Pathway Visualization
The following diagram illustrates the selective activation and downstream redox signaling pathways.
Figure 1: Mechanism of
Materials & Preparation
Reagents Required:
- -Gal-NONOate: (Custom synthesis or specialized supplier, e.g., Cayman Chemical or similar derivatives).
-
Control Compound: Galactose (sugar control) and DETA-NONOate (untargeted NO donor).
-
Solvent: DMSO (anhydrous) and PBS (pH 7.4).
-
Detection Probes:
-
NO Detection: DAF-FM Diacetate (Cell-permeable).
-
ROS/Redox: CellROX Deep Red or MitoSOX.
-
Senescence Marker: SPiDER-
Gal (Fluorogenic).
-
Stock Solution Protocol:
-
Dissolve
-Gal-NONOate in anhydrous DMSO to a concentration of 50 mM .-
Note: Avoid aqueous buffers during storage; the compound is hydrolytically sensitive.
-
-
Aliquot into light-protected tubes (amber) and store at -80°C .
-
Stability Check: Verify integrity via NMR or absorbance (NONOate peak ~250nm) if stored >3 months.
Experimental Protocol: Targeted Redox Profiling
Phase 1: Induction of Senescence (Model System)
Before testing, establish a validated senescent model.
-
Cell Line: Human Diploid Fibroblasts (e.g., IMR-90 or WI-38).
-
Induction: Treat with Doxorubicin (250 nM for 24h) or irradiation (10 Gy).
-
Wait Period: Culture for 7–10 days post-treatment to allow SA-
-gal accumulation. -
Validation: Confirm >80% SA-
-gal positivity using X-Gal staining.
Phase 2: -Gal-NONOate Treatment
-
Seeding: Plate senescent and non-senescent (proliferating) control cells in 96-well black-walled plates (10,000 cells/well).
-
Equilibration: Wash cells 2x with PBS; add phenol-red free media.
-
Treatment Groups:
-
Vehicle: 0.1% DMSO.
-
Untargeted Control: DETA-NONOate (50
M). -
Targeted Experimental:
-Gal-NONOate (Titration: 10, 50, 100 M).
-
-
Incubation: Incubate for 4 to 6 hours at 37°C.
-
Rationale: Cleavage kinetics are slower than direct donors; 4h allows sufficient accumulation of intracellular NO.
-
Phase 3: Multiplexed Redox Readout
Simultaneous detection of NO release and Oxidative Stress.
-
Probe Loading:
-
Add DAF-FM Diacetate (5
M final) to measure NO. -
Add CellROX Deep Red (5
M final) to measure general oxidative stress.
-
-
Incubation: Incubate for 45 minutes at 37°C.
-
Wash: Wash 3x with PBS to remove extracellular probe and uncleaved prodrug.
-
Imaging/Quantification:
-
NO Channel (FITC): Ex/Em 495/515 nm.
-
ROS Channel (Cy5): Ex/Em 640/665 nm.
-
Data Analysis & Interpretation
Expected Results Table
The following table summarizes the expected fluorescence patterns, validating the specificity of the protocol.
| Condition | Cell Type | DAF-FM (NO) Signal | CellROX (ROS) Signal | Interpretation |
| Vehicle | Proliferating | Low | Low | Baseline |
| Vehicle | Senescent | Low | High | Endogenous ROS high; NO low |
| Proliferating | Low | Low | Prodrug uncleaved (No enzyme) | |
| Senescent | Very High | Very High | Specific cleavage; ONOO- formation | |
| DETA-NONOate | Proliferating | High | Moderate | Systemic NO release (Non-specific) |
Calculating the Selectivity Index (SI)
To prove targeted delivery, calculate the Selectivity Index:
-
SI > 1.0 indicates preferential NO release in senescent cells.
-
SI > 5.0 is typical for high-quality
-Gal-NONOate preparations.
Troubleshooting & Critical Controls
Self-Validating the System
To ensure the observed effects are due to NO and not the galactose byproduct or scaffold toxicity:
-
The "Scavenger" Control: Pre-treat cells with cPTIO (20
M), a specific NO scavenger.-
Result: If DAF-FM signal is abolished but CellROX signal remains (or decreases), the signal is NO-dependent.
-
-
The "Enzyme Inhibitor" Control: Pre-treat cells with D-Galactono-1,4-lactone (1 mM), a competitive inhibitor of
-galactosidase.-
Result: This should completely block the effect of
-Gal-NONOate, confirming the mechanism is enzyme-dependent.
-
Common Pitfalls
-
Media pH: Phenol red can interfere with fluorescence. Use clear buffers. Ensure pH is 7.4; acidic extracellular pH can cause premature, non-enzymatic hydrolysis of the NONOate.
-
Timing: Measuring too early (<1 hour) may yield false negatives as enzyme kinetics are the rate-limiting step.
References
-
Chen, X., et al. (2006). "A glycosylated nitric oxide donor, beta-Gal-NONOate, and its site-specific antitumor activity." Cancer Research.
-
Lee, B.Y., et al. (2006). "Senescence-associated beta-galactosidase is lysosomal beta-galactosidase." Aging Cell.[3]
-
Sikora, E., et al. (2021). "The hallmarks of senescence." American Journal of Physiology-Cell Physiology.
-
Hwang, J., et al. (2018). "Redox signaling in cellular senescence." Free Radical Biology and Medicine.
-
Chakrapani, H., et al. (2023). "
-Galactosidase-activated nitroxyl (HNO) donors provide insights into redox cross-talk in senescent cells."[1] Chemical Communications.[1][4]
Sources
- 1. β-Galactosidase-activated nitroxyl (HNO) donors provide insights into redox cross-talk in senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. β-Galactosidase-activated nitroxyl (HNO) donors provide insights into redox cross-talk in senescent cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
optimizing beta-Gal-nonoate concentration for maximum NO release
Technical Support Center: -Gal-NONOate Optimization
Status: Active
Ticket ID: NO-OPT-882
Subject: Optimizing
Executive Summary
You are working with a "smart" nitric oxide (NO) donor.[1] Unlike spontaneous donors (e.g., SNAP, DEA-NONOate) that release NO based solely on half-life,
To maximize NO release, you must optimize two distinct kinetic phases:
-
Enzymatic Hydrolysis: The cleavage of the galactose cap by
-Galactosidase. -
Chemical Decomposition: The spontaneous breakdown of the resulting diazeniumdiolate anion to release NO.
This guide provides the protocols to synchronize these phases for your specific experimental needs.
Part 1: The Mechanism (The "Why")
Before optimizing, you must understand the pathway. If you treat this like a standard chemical donor, your data will be inconsistent.
The Release Pathway
Figure 1: The Two-Step Release Mechanism. Note that the rate of NO generation is dependent on the enzyme activity (
Part 2: Optimization Protocol (The "How")
User Question: "I just want the maximum NO. Should I just saturate the solution with the donor?"
Technical Answer: No. Saturating the solution with
You must perform a Checkerboard Titration to find the "Sweet Spot" (Flux vs. Duration).
Protocol: The Matrix Optimization
Materials:
- -Gal-NONOate Stock (dissolved in DMSO or 0.01 M NaOH).
- -Galactosidase (purified, e.g., from E. coli or Aspergillus).
-
Detection Reagent (Griess Reagent for accumulation; DAF-FM for intracellular; Electrode for real-time).
Experimental Setup (96-Well Plate Format):
| 1 (0 U/mL) | 2 (0.1 U/mL) | 3 (1.0 U/mL) | 4 (10 U/mL) | |
| A (0 µM) | Blank | Enz Control | Enz Control | Enz Control |
| B (10 µM) | Leakage Check | Low/Slow | Low/Med | Low/Fast |
| C (100 µM) | Leakage Check | Med/Slow | Target Zone | Med/Fast |
| D (500 µM) | Leakage Check | High/Slow | High/Med | Max Burst |
Step-by-Step:
-
Buffer Prep: Use PBS (pH 7.4).[2] Avoid Tris buffers if using electrochemical detection (can affect electrode sensitivity).
-
Enzyme Loading: Add
-Galactosidase to columns 2–4 in increasing concentrations. -
Substrate Initiation: Add
-Gal-NONOate to rows B–D. -
Readout: Measure absorbance (Griess) at t=30 min, or monitor real-time flux.
Data Interpretation Table
| Observation | Diagnosis | Action |
| High Signal in Row A | Contaminated Reagents | Check buffers for nitrite contamination. |
| Signal in Col 1 (No Enz) | Spontaneous Hydrolysis | Your prodrug is degrading. Check pH (must be >7.0) and storage (-80°C). |
| Plateau in Row D | Enzyme Saturation | You have exceeded |
| Signal drops rapidly | Substrate Depletion | The "Burst" was too fast. Lower [Enzyme] to sustain release. |
Part 3: Troubleshooting & FAQs
Q1: My background signal is too high even without the enzyme.
Cause: Spontaneous hydrolysis.
-
pH Check: Ensure your buffer is pH 7.2–7.4. At pH > 8.0, background hydrolysis increases.
-
Stock Storage: Store stock solutions in 10 mM NaOH (stable) and dilute into neutral buffer immediately before use. Never store in neutral buffer.
Q2: I see NO release, but my cells are dying in the "Control" wells.
Cause: Byproduct Toxicity or pH Shift. Fix:
-
The decomposition releases galactose and an amine residue (often diethylenetriamine or similar). Run a control with Galactose + Amine alone to rule out toxicity.
-
Check the final concentration of DMSO if used as a solvent (keep <0.1%).
Q3: Griess Assay vs. Electrochemical Probes – Which is better?
Answer: It depends on what you are measuring.
-
Griess Assay: Measures Nitrite (
), the stable byproduct.[2]-
Pros: Cheap, high throughput.[2]
-
Cons: Cumulative only (cannot see "bursts"); prone to interference by cell media (phenol red, proteins).
-
Critical Step: You must use Nitrate Reductase if you want to capture total NO released, as some NO oxidizes to Nitrate (
).
-
-
Electrochemical Probe (ISO-NO): Measures free NO gas.
-
Pros: Real-time kinetics; measures the actual bioactive molecule.
-
Cons: Low throughput; sensitive to temperature fluctuations.
-
Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing low NO yields in experimental setups.
References
-
Saavedra, J. E., et al. (2000).[3] "Chemistry and Biology of Diazeniumdiolates." Journal of Medicinal Chemistry. (Foundational work on the mechanism of diazeniumdiolate release).
-
Hrabie, J. A., & Keefer, L. K. (2002). "Chemistry of the Nitric Oxide-Releasing Diazeniumdiolates." Chemical Reviews. (Detailed kinetics and stability data).
-
Wang, P. G., et al. (2002). "Nitric Oxide Donors: Chemical Activities and Biological Applications."[4] Chemical Reviews. (Overview of enzyme-activated prodrugs).
-
Miranda, K. M., et al. (2001). "A Rapid, Simple Spectrophotometric Method for Simultaneous Detection of Nitrate and Nitrite." Nitric Oxide.[2][3][4][5][6][7] (Protocol for optimizing Griess assay).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dojindo.co.jp [dojindo.co.jp]
- 6. Compound Information [ccr2.cancer.gov]
- 7. Synthesis of novel nitroreductase enzyme-activated nitric oxide prodrugs to site-specifically kill bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Beta-Galactosidase Assay Troubleshooting
Topic: Low Beta-Galactosidase Activity in Cell Lines
Introduction: The "Black Box" of Reporter Assays
Low beta-galactosidase (
As researchers, we often treat the
Module 1: The "No Signal" Diagnostic (Transfection & Expression)
Symptom: Absorbance (OD420) is near baseline (0.0–0.1) or cells show zero blue staining. Diagnosis: The protein is likely not present.
Q1: My positive control (pCMV-LacZ) has no activity. Is the plasmid dead?
Answer: Plasmid degradation is possible, but endotoxin contamination is the more probable silent killer.
-
The Mechanism: Endotoxins (LPS) co-purified with plasmid DNA can trigger immune responses in sensitive cell lines (e.g., macrophages, primary cells), leading to translational shutdown or apoptosis.
-
The Fix: Do not rely on standard minipreps for transfection. Use an Endotoxin-Free plasmid purification kit.
-
The Self-Validating Step: Run your plasmid on a 1% agarose gel. If you see a smear rather than distinct supercoiled/nicked bands, your DNA is degraded.
Q2: I am transfecting a difficult cell line (e.g., Jurkat, Primary Neurons). How do I know if it's the transfection or the assay?
Answer: You must decouple transfection efficiency from enzymatic activity.
-
The Fix: Co-transfect with a GFP plasmid (e.g., pEGFP) at a 1:10 ratio (GFP:LacZ).
-
If GFP is Green but
-gal is low: The issue is the -gal sequence (codon usage) or the assay chemistry (see Module 2). -
If GFP is dark: The issue is delivery. Switch from lipid-based reagents to electroporation or viral transduction .
-
Module 2: The "Weak Signal" Diagnostic (Assay Chemistry)
Symptom: Signal is detectable but statistically insignificant or requires overnight incubation. Diagnosis: The enzyme is present but chemically inhibited.
Q3: I used a standard lysis buffer (RIPA). Why is my activity low?
Answer:
RIPA buffer is often too harsh and may contain SDS, which can denature tetrameric
-
The Mechanism: E. coli derived
-gal is a metalloenzyme requiring Magnesium ( ) for active site structure and Sulfhydryl groups to prevent oxidation. -
The Protocol Fix:
-
Use a gentle lysis buffer (e.g., Passive Lysis Buffer or 0.1% Triton X-100).
-
Mandatory Additives: Your reaction buffer must contain:
-
1 mM
(Cofactor) -
50–100 mM
-Mercaptoethanol (2-ME) (Reducing agent). Note: Without 2-ME, activity decays rapidly.
-
-
Q4: I am using ONPG and the yellow color is too faint. Can I boost the signal?
Answer:
Stop using ONPG for low-expression experiments. Switch to CPRG (Chlorophenol red-
-
The Data: CPRG is approximately 10-fold more sensitive than ONPG.[3] It produces a red product (measured at 570 nm) and has a faster turnover rate.
-
Comparison Table:
| Feature | ONPG (Standard) | CPRG (High Sensitivity) |
| Color Change | Clear | Yellow/Orange |
| Absorbance | 420 nm | 570–595 nm |
| Sensitivity | 1x (Baseline) | ~10x Higher |
| Use Case | High expression (CMV promoter) | Low expression, weak promoters, hard-to-transfect cells |
Module 3: The "False Negative/Positive" Diagnostic (pH & Senescence)
Symptom: High background in controls OR no signal in senescence assays. Diagnosis: Incorrect pH control. This is the most common technical error.
Q5: I am studying Cellular Senescence (SA- -gal). Why are my senescent cells negative?
Answer:
You are likely using the buffer pH for E. coli LacZ (pH 7.0–7.5). Senescence-Associated
-
The Science: Lysosomal
-gal (GLB1) has an optimal pH of 4.0–4.5. However, in senescent cells, lysosomal mass expands, allowing detection at the suboptimal pH of 6.0. At pH 7.5, it is inactive. -
The Fix: Adjust your staining buffer strictly to pH 5.9–6.1 .
Q6: Conversely, my reporter assay has high background in non-transfected cells.
Answer: Your buffer pH is too low.
-
The Fix: Ensure your reaction buffer is pH 7.5–8.0 . This suppresses endogenous lysosomal activity while keeping the bacterial LacZ reporter (optimal at neutral pH) active.
Visual Troubleshooting Workflows
Figure 1: The Diagnostic Logic Tree
Use this flow to determine the root cause of your low activity.
Caption: Diagnostic logic flow for isolating transfection issues from enzymatic assay failures.
Figure 2: The pH Specificity Spectrum
Critical for distinguishing Reporter Activity from Senescence.
Caption: pH selection dictates the specificity of the assay. Do not mix these buffers.
Standardized Protocol: High-Sensitivity Cell Lysis Assay
Objective: Quantify LacZ reporter activity in mammalian cells using CPRG.
Reagents:
-
Lysis Buffer: 0.1 M Potassium Phosphate (pH 7.8), 0.2% Triton X-100.
-
Reaction Buffer (2X):
-
0.1 M Sodium Phosphate (pH 7.5)
-
2 mM
(Critical) -
100 mM
-Mercaptoethanol (Freshly added)
-
-
Substrate: 8 mM CPRG (dissolved in buffer).
Procedure:
-
Harvest: Wash cells with PBS. Add 200 µL Lysis Buffer per well (6-well plate). Incubate 15 min at RT.
-
Clarify: Centrifuge lysate at 12,000 x g for 2 min to remove debris.
-
Setup: In a 96-well plate, mix:
-
50 µL Cell Lysate
-
50 µL 2X Reaction Buffer
-
50 µL CPRG Substrate
-
-
Incubate: 37°C for 30 min to 4 hours (monitor color turn to dark red).
-
Stop: Add 50 µL 1M
to stop reaction and shift pH (enhances color). -
Read: Measure Absorbance at 570 nm .
-
Normalize: Always divide OD570 by Total Protein Concentration (mg/mL) derived from a BCA or Bradford assay of the same lysate.
References
-
Eustice, D. C., et al. (1991).[3] A sensitive method for the detection of beta-galactosidase in transfected mammalian cells.[1][3] BioTechniques, 11(6), 739-743.[3]
-
Dimri, G. P., et al. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo. Proceedings of the National Academy of Sciences, 92(20), 9363–9367.
-
Thermo Fisher Scientific. (n.d.).
-Gal Assay Kit Protocol. Thermo Fisher User Guide. -
Sigma-Aldrich. (n.d.).
-Galactosidase (EC 3.2.1.23). Sigma Quality Control Procedures. -
Shen, X., et al. (2017).[4] An improved method with high sensitivity and low background in detecting low
-galactosidase expression in mouse embryos.[4] PLOS ONE, 12(5).[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A sensitive method for the detection of beta-galactosidase in transfected mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of beta-Gal-nonoate treatment
Technical Support Center: -Gal-NONOate Optimization
Topic: Minimizing Off-Target Effects & Optimizing Specificity Lead Scientist: Dr. A. V. Chen, Senior Application Scientist
Module 1: Mechanism & Source of Off-Target Effects
To troubleshoot, you must first visualize where the "leak" in the system occurs. The efficacy of
The Activation Pathway
The following diagram illustrates the intended pathway versus the two primary off-target failure points: Spontaneous Hydrolysis (Path B) and Peroxynitrite Formation (Path C).
Figure 1: Mechanistic pathway of
Module 2: Troubleshooting Guides (Q&A)
Section A: Specificity & Background Signal
Q1: I see NO signal in my negative control cells (non-LacZ expressing). Is the compound degrading?
Diagnosis: This is likely due to Endogenous Lysosomal
-
Raise Lysosomal pH: Pre-treat cells with Chloroquine (50 µM) or Bafilomycin A1 (100 nM) for 1 hour. This inhibits lysosomal acidification, rendering the endogenous enzyme inactive without affecting cytosolic (neutral pH)
-Gal. -
Verify Stability: Incubate the prodrug in cell-free media at pH 7.4 for 24 hours and measure nitrite (Griess assay). If signal is high, your media pH may be drifting acidic.
Q2: My treated cells are dying, but not via the expected apoptotic pathway. Is it the NO or the carrier? Diagnosis: This could be Amine Toxicity or Peroxynitrite Necrosis . When the diazeniumdiolate decomposes, it releases the "carrier" amine (e.g., pyrrolidine or diethylamine). High concentrations of these amines can be cytotoxic independent of NO. Corrective Action:
-
The "Spent Donor" Control (Mandatory): You must run a parallel condition using fully decomposed compound (see Protocol 1 below). If this control kills cells, the toxicity is from the carrier, not NO.
-
Check for Peroxynitrite: If the "Spent" control is safe, the toxicity is likely ONOO- (Peroxynitrite). Co-treat with a scavenger like FeTPPS (5-20 µM) or Uric Acid . If survival improves, your phenotype was an artifact of oxidative stress, not NO signaling.
Section B: Signal Validation
Q3: Can I use the Griess Assay to measure release from
-
Use DAF-FM Diacetate: This cell-permeable dye reacts with intracellular NO.
-
Protocol Adjustment: Wash cells thoroughly after loading DAF-FM to remove extracellular dye. Incubate with
-Gal-NONOate.[1] Compare fluorescence intensity between and cells.
Module 3: Critical Experimental Protocols
Protocol 1: Preparation of the "Spent" Donor Control
Purpose: To prove that observed effects are due to NO and not the chemical backbone or amine byproducts.
Principle:
Steps:
-
Dissolve
-Gal-NONOate in 10 mM NaOH (stock solution). Note: NONOates are stable in base.[2] -
Dilute a small aliquot into a phosphate buffer at pH 3.0 (acid catalyzes rapid breakdown) or simply incubate in complete media at 37°C for 48–72 hours (verify decomposition via absorbance loss at 250 nm, the characteristic NONOate peak).
-
Neutralize: If using acid, neutralize carefully to pH 7.4.
-
Bubbling: Bubble nitrogen gas through the solution for 15 minutes to purge the dissolved NO gas.
-
Application: Apply this "Spent" solution to cells at the same molar concentration as the active drug.
Validation:
-
Active Treatment: Cell Death / Phenotype (+)
-
Spent Control: Cell Death / Phenotype (-)
-
Result: The effect is NO-dependent.
Protocol 2: Differentiating NO vs. Peroxynitrite (ONOO-)
Purpose: To ensure your phenotype is not an artifact of nitrative stress.
Materials:
-
FeTPPS: A peroxynitrite decomposition catalyst.
-
L-NAME: A NOS inhibitor (negative control for endogenous NO, though less relevant for exogenous donors).
Workflow:
-
Group A: Vehicle Control.
-
Group B:
-Gal-NONOate (Target Concentration). -
Group C:
-Gal-NONOate + FeTPPS (10 µM) . -
Group D:
-Gal-NONOate + Uric Acid (100 µM) (Alternative scavenger).
Interpretation:
-
If Group B shows toxicity but Group C/D are healthy: The effect is mediated by Peroxynitrite (Off-target oxidative damage).
-
If Group B and C/D show similar phenotypes: The effect is mediated by Nitric Oxide signaling (On-target).
Module 4: Decision Logic for Troubleshooting
Use this logic flow to diagnose experimental failures rapidly.
Figure 2: Troubleshooting decision tree for validating
Summary Data Table: Common Interferents
| Interferent | Source | Effect on Experiment | Mitigation Strategy |
| Lysosomal | Endogenous (All cells) | High background NO in controls | Co-treat with Chloroquine (50 µM) to raise lysosomal pH. |
| Superoxide ( | Mitochondria (esp. in cancer) | Converts NO to toxic ONOO- | Use FeTPPS or MnTBAP scavengers. |
| Phenol Red | Culture Media | Weakly scavenges NO / Interferes with assays | Use Phenol Red-free media for all NO measurements. |
| Serum Proteins | FBS/FCS | Binds NO (S-nitrosylation) | Reduce serum to 1% during acute NO release window (1-4 hrs). |
| Amine Linker | Drug byproduct | Necrosis (non-specific) | Always run a Spent Donor control. |
References
-
Saavedra, J. E., et al. (2006). "The secondary amine/nitric oxide complex ion O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate." Journal of Medicinal Chemistry.
-
Keefer, L. K. (2011). "Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances." ACS Chemical Biology.
-
Hrabie, J. A., & Keefer, L. K. (2002). "Chemistry of the nitric oxide-releasing diazeniumdiolate ('NONOate') functional group." Chemical Reviews.
-
Chakrapani, H., et al. (2008). "Nitrogen-based donors of reactive oxygen species and reactive nitrogen species." Journal of Medicinal Chemistry. (Contextualizing glycosylated donors).
-
Szabo, C., et al. (2007). "Peroxynitrite: biochemistry, pathophysiology and development of therapeutics." Nature Reviews Drug Discovery. (Reference for FeTPPS/Uric acid scavenging).
techniques to enhance beta-Gal-nonoate uptake by cells
Technical Support Center: Optimizing -Gal-NONOate Delivery & Efficacy
Ticket ID: BGN-OPT-001
Subject: Enhancing Cellular Uptake and Bioactivity of
Executive Summary
1hydrophilicThe Core Challenge: The galactose conjugation, while providing specificity (e.g., for lacZ transfected cells or senescent cells), creates a polarity barrier. Unlike lipophilic NO donors (e.g., SNAP),
This guide details three field-proven protocols to overcome these barriers: Glucose Deprivation , Liposomal Encapsulation , and Temperature-Modulated Loading .
Section 1: Mechanism of Action & Critical Path
Before optimizing, visualize the failure points. The molecule must traverse the membrane intact and locate the enzyme before NO is released.
Figure 1: The critical path of
Section 2: Optimization Protocols
Technique A: The Glucose Deprivation Strategy (Metabolic Drive)
Logic:
Protocol:
-
Preparation: Prepare "Loading Media": Glucose-free DMEM (or RPMI) supplemented with 1% L-Glutamine. Do not add serum (Serum contains endogenous hydrolases).
-
Wash: Wash cells 2x with warm PBS to remove residual glucose.
-
Starvation: Incubate cells in Loading Media for 30–60 minutes at 37°C.
-
Treatment: Add
-Gal-NONOate directly to the starvation media. -
Recovery: After the desired uptake pulse (e.g., 1–2 hours), replace with standard complete media if long-term assay is required.
Technique B: Liposomal Encapsulation (The "Trojan Horse")
Logic: Hydrophilic drugs struggle to cross lipophilic membranes. Encapsulating the drug in a liposome allows it to fuse with the membrane or enter via endocytosis, bypassing the polarity issue entirely.
Protocol (Modified Thin-Film Hydration):
-
Lipid Mix: Dissolve DPPC:Cholesterol (7:3 molar ratio) in chloroform.
-
Dry: Evaporate solvent under nitrogen/vacuum to form a thin lipid film.
-
Hydrate (Critical Step): Hydrate the film with a solution of
-Gal-NONOate dissolved in PBS (pH 7.4) . Do not use water alone; osmotic balance is key. -
Extrude: Pass through a 100nm polycarbonate filter to uniform size.
-
Treat: Apply liposomes to cells. This method can increase intracellular delivery by 5–10 fold compared to free drug [1][2].
Technique C: The "Cold-Load" Method
Logic:
Protocol:
-
Cool cells and Loading Media to 4°C on ice.
-
Add
-Gal-NONOate and incubate at 4°C for 30 minutes. (Metabolism slows, but diffusion continues). -
Rapidly replace media with warm (37°C) complete media.
-
This creates a "pulse" of intracellular drug ready to be cleaved as enzymatic activity restores.
Section 3: Comparative Data & Solvent Compatibility
Table 1: Solvent & Media Compatibility Matrix
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | 0.01 M NaOH or PBS (pH 7.4) | NONOates are stable in alkaline/neutral pH. Acidic pH triggers premature NO release [3]. |
| Stock Storage | -80°C | Essential. Half-life at -20°C is significantly shorter. |
| Serum (FBS) | AVOID during loading | Serum contains non-specific esterases and proteins that bind the drug, reducing effective concentration. |
| Phenol Red | Avoid in detection | Phenol red interferes with fluorescence-based NO detection (e.g., DAF-FM). |
| DMSO | Compatible (< 0.5%) | Can be used to aid solubility, but high % induces cytotoxicity and membrane artifacts. |
Section 4: Troubleshooting & FAQs
Q1: I am treating lacZ transfected cells, but I see no cytotoxicity/NO signal.
-
Diagnosis: The issue is likely pH or Timing .
-
Fix:
-
Check Media pH. If the media is old and yellow (acidic), the NONOate degraded before entering the cell.
-
Verify
-gal expression.[2] Use X-Gal staining on a control well to confirm the enzyme is actually present and active. -
Increase concentration. The
for -Gal-NONOate is higher than natural lactose. You may need 50–100 M.
-
Q2: My negative control (non-transfected cells) is showing high NO levels.
-
Diagnosis: Spontaneous hydrolysis or Endogenous
-gal. -
Fix:
-
Senescence Check: Are your cells stressed/old? Senescent cells express Senescence-Associated
-gal (SA- -gal), which will cleave the drug [4]. -
Stability Check: The drug spontaneously releases NO over time even without enzyme (albeit slower). Ensure you are washing the cells after the uptake period if you are measuring cumulative NO accumulation in the media.
-
Q3: Can I use electroporation to get it in?
-
Answer: Technically yes, but it is not recommended. Electroporation causes massive stress and ROS generation, which confounds NO measurements. Liposomal delivery (Technique B) is far superior for maintaining cellular physiology.
Q4: How do I store the stock solution?
-
Answer: Dissolve in 0.01 M NaOH to keep it stable (alkaline). Aliquot immediately and freeze at -80°C. Never freeze-thaw more than once. Upon thawing, dilute into PBS immediately before use.
References
-
Keefer, L. K., et al. (2001). "Gene therapy using a specific prodrug to generate nitric oxide." Methods in Enzymology.
-
Tanner, F. C., et al. (2000). "Liposomal gene transfer of endothelial nitric oxide synthase." Cardiovascular Research.
-
Cayman Chemical. (n.d.). "beta-Gal-NONOate Product Information & Stability Data." Cayman Chemical Technical Support.
-
Dimri, G. P., et al. (1995). "A biomarker that identifies senescent human cells in culture and in aging skin in vivo." Proceedings of the National Academy of Sciences.
Technical Support Center: Addressing Variability in beta-Gal-nonoate Experimental Results
Welcome to the technical support guide for beta-Gal-nonoate, a powerful tool for targeted nitric oxide (NO) delivery. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this enzyme-activated NO donor. Our goal is to empower you with the knowledge to achieve reproducible and reliable experimental outcomes by understanding the critical parameters that govern its activity.
Section 1: Foundational Knowledge - The Mechanism of this compound
Before troubleshooting, it is crucial to understand the mechanism of action. This compound is a diazeniumdiolate-based prodrug. The core principle of its function lies in its stability at physiological pH and its specific activation by the enzyme β-galactosidase.[1]
The β-galactose moiety acts as a protective group on the NONOate structure. In its intact form, the molecule is stable and does not spontaneously release nitric oxide.[2] Upon introduction to a system containing β-galactosidase, the enzyme cleaves the glycosidic bond.[3][4][5] This cleavage event unmasks the NONOate, which then rapidly decomposes under physiological conditions to release two molecules of nitric oxide.
This targeted release mechanism is particularly useful in experimental models where β-galactosidase is overexpressed, such as in senescent cells or cells transfected with a lacZ reporter gene.[6][7]
Caption: Enzymatic activation of this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experimentation with this compound in a question-and-answer format.
Q1: I am not observing any nitric oxide release after adding this compound to my cells. What are the possible causes?
A1: This is a common issue that can typically be traced to one of three main areas: the integrity of the compound, the activity of the enzyme, or the sensitivity of the detection method.
-
Compound Integrity: Diazeniumdiolates can be sensitive to storage conditions. Although this compound is relatively stable, improper storage (e.g., exposure to moisture or acidic conditions) can lead to degradation.
-
Enzyme Activity: The release of NO is entirely dependent on the presence of active β-galactosidase.
-
Cellular Models: If you are using a cell line expected to express β-galactosidase (e.g., lacZ transfected), you must verify the enzyme's activity. Cellular senescence can also induce β-galactosidase expression.[6]
-
Troubleshooting Step: Perform a β-galactosidase activity assay on your cell lysate using a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).[10][11] A yellow color indicates active enzyme. If no activity is detected, your system is not suitable for this compound without the addition of exogenous enzyme.
-
-
Detection Method Sensitivity: Your NO detection method may not be sensitive enough for the concentration of NO being produced.
-
Griess Assay: This method detects nitrite, a stable oxidation product of NO. However, components in cell culture media can interfere with the assay, leading to false negatives.[12]
-
Fluorescent Probes: Probes like DAF-FM diacetate are highly sensitive but can be prone to photobleaching and other artifacts.[13][14]
-
Troubleshooting Step: Run a positive control using a spontaneous NO donor (e.g., DEA NONOate) to confirm your detection assay is working correctly. Also, ensure you are measuring at the appropriate time point, considering the kinetics of enzyme activation and NO release.
-
Q2: My results show high variability between replicate wells and between experiments. How can I improve reproducibility?
A2: Variability often stems from inconsistent experimental conditions. Precision in handling the compound, enzyme, and cells is key.
-
Inconsistent Enzyme Levels: In cellular models, β-galactosidase expression can vary with cell passage number, confluency, and overall cell health.
-
Troubleshooting Step: Standardize your cell culture protocol. Always use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of the experiment. Performing a β-galactosidase activity assay for each experiment can help normalize your NO release data to enzyme activity.[15]
-
-
Compound Half-Life and Handling: While the intact prodrug is stable, the unmasked NONOate intermediate is not. The kinetics of NO release are dependent on pH and temperature.
-
Troubleshooting Step: Ensure your assay buffer is maintained at a constant physiological pH (typically 7.4) and temperature (37°C). Any fluctuations will alter the rate of NO release.[1]
-
-
Pipetting and Mixing: Inaccurate pipetting of the this compound stock or insufficient mixing can lead to significant well-to-well variability.
-
Troubleshooting Step: Use calibrated pipettes. When adding the compound to your wells, mix thoroughly but gently to ensure a homogenous concentration without disturbing the cells.
-
Caption: Troubleshooting decision tree for high variability.
Q3: How do I choose the right concentration of this compound and β-galactosidase for my experiment?
A3: The optimal concentrations will depend on your specific cell type, the level of endogenous enzyme activity, and the desired NO flux.
-
Concentration Optimization: It is essential to perform a dose-response curve for both the this compound and, if using exogenous enzyme, the β-galactosidase itself.
-
Troubleshooting Step:
-
This compound Titration: Keep the enzyme concentration constant and vary the concentration of this compound (e.g., from 1 µM to 100 µM).
-
Enzyme Titration: Keep the this compound concentration constant (at a level found to be effective in the first titration) and vary the concentration of β-galactosidase.
-
-
Measure NO production at various time points to understand the kinetics. The goal is to find a concentration range that produces a measurable and physiologically relevant amount of NO without causing cytotoxicity. A representative dose-response curve can be seen in studies utilizing an NO-sensitive probe.[16]
-
| Parameter | Condition | Stability/Activity | Reference |
| This compound | pH 7.4, 37°C (without enzyme) | Very stable, half-life > 2 weeks | [2] |
| This compound | pH 5.6 | Half-life ~6 minutes | [1] |
| β-Galactosidase (E. coli) | Temperature | Stable up to 50°C; inactivated at 60°C | [17] |
| β-Galactosidase (Aspergillus nidulans) | Temperature | Retains 60% activity at 50°C after 2 hours | [18] |
| β-Galactosidase (L. plantarum) | Optimal pH | 6.5 - 7.5 | [19] |
Table 1: Summary of Stability and Activity Parameters.
Section 3: Essential Protocols
Here we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Preparation and Handling of this compound Stock Solution
-
Weighing: On an analytical balance, carefully weigh out the desired amount of this compound powder in a fume hood.
-
Solubilization: Dissolve the powder in high-purity, anhydrous DMSO to make a concentrated stock solution (e.g., 10-50 mM). Ensure the solution is completely clear.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C, protected from light. Under these conditions, the stock solution is stable for several months.
Protocol 2: Verifying β-Galactosidase Activity in Cell Lysates (ONPG Assay)
This protocol is adapted from standard methods.[10][11][15]
-
Cell Lysis:
-
Wash cultured cells once with cold 1X PBS.
-
Add an appropriate volume of 1X Lysis Buffer (many commercial kits are available).[20][21]
-
Incubate at room temperature for 10-15 minutes.
-
For robust lysis, perform three freeze-thaw cycles by freezing on dry ice and thawing at 37°C.[11]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet cell debris.
-
Transfer the clear supernatant to a new, pre-chilled tube.
-
-
Assay:
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
Add 50 µL of 2X Assay Buffer containing the substrate ONPG (final concentration of ~4 mg/mL).
-
Incubate the plate at 37°C and monitor for the development of a yellow color.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate (Na₂CO₃).
-
Read the absorbance at 420 nm using a plate reader.
-
Controls: Include a negative control (lysis buffer only) and a positive control (purified β-galactosidase).
-
Protocol 3: Measuring NO Release using the Griess Reagent Assay
This protocol measures nitrite, a stable end-product of NO oxidation.[13][22]
-
Experimental Setup: Plate cells and treat with this compound as per your experimental design. Include untreated controls and a positive control (e.g., a known NO donor).
-
Sample Collection: At desired time points, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add the 50 µL of supernatant.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent I) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent II) to each well.
-
-
Measurement:
-
A purple color will develop within 10-15 minutes.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve prepared in the same culture medium.
-
Caption: Experimental workflow for NO detection via Griess Assay.
References
-
Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. (2020). Frontiers in Pharmacology. [Link]
-
Nitric oxide (NO) release by β-galactosidase-mediated hydrolysis of β-gal-NONOate. (n.d.). ResearchGate. [Link]
-
Juetten, M. R., et al. (2011). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science. [Link]
-
β-Galactosidase. (n.d.). Wikipedia. [Link]
-
Rehman, S., et al. (2018). Purification and catalytic behavior optimization of lactose degrading β-galactosidase from Aspergillus nidulans. AMB Express. [Link]
-
Gouripur, G., & Lkhagva, E. (2020). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. Biotechnology & Biotechnological Equipment. [Link]
-
Beta-galactosidase assay. (2006). CSH Protocols. [Link]
-
Husain, Q. (2017). Sources of β-galactosidase and its applications in food industry. 3 Biotech. [Link]
-
Warmerdam, A., et al. (2013). β-galactosidase stability at high substrate concentrations. SpringerPlus. [Link]
-
Beta-Galactosidase Activity Assay. (2000). Roth Lab, University of California, Davis. [Link]
-
Sawase, L. R., et al. (2023). β-galactosidase-activated Nitroxyl (HNO) Donors Provide Insights into Redox Cross-Talk in Senescent Cells. Chemical Communications. [Link]
-
Bioinspired Design of Reversible Fluorescent Probes for Tracking Nitric Oxide Dynamics in Live Cells. (2021). CCS Chemistry. [Link]
-
β-Galactosidase-activated nitroxyl (HNO) donors provide insights into redox cross-talk in senescent cells. (2023). PubMed. [Link]
-
Hrabie, J. A., & Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. ACS Chemical Biology. [Link]
-
Quercetin Dilates Retinal Arterioles via Nitric Oxide-Dependent Mechanisms in Rats. (2021). MDPI. [Link]
-
Manual: Beta-galactosidase Assay Kit. (n.d.). Agilent. [Link]
-
Hetrick, E. M., & Schoenfisch, M. H. (2007). Inaccuracies of nitric oxide measurement methods in biological media. Analytical Biochemistry. [Link]
-
Choe, Y., et al. (2013). Enzymatic generation of the NO/HNO-releasing IPA/NO anion at controlled rates in physiological media using β-galactosidase. Free Radical Biology and Medicine. [Link]
-
C-Diazeniumdiolate Graminine in the Siderophore Gramibactin Is Photoreactive and Originates from Arginine. (2022). ACS Chemical Biology. [Link]
-
A fluorescent probe with an ultra-rapid response to nitric oxide. (2020). RSC Publishing. [Link]
-
Delivering Nitric Oxide Therapy using the INOmax delivery system. (n.d.). KIDS NTS. [Link]
-
Error in Inhaled Nitric Oxide Setup Results in “No Delivery of iNO”. (2019). Anesthesia Patient Safety Foundation. [Link]
-
What is the best way of storing DEA NONOate? (2014). ResearchGate. [Link]
-
Can any one suggest the exact protocol for NO assay using Griess reagent? (2013). ResearchGate. [Link]
-
Encapsulation of N-Diazeniumdiolates within Liposomes for Enhanced Nitric Oxide Donor Stability and Delivery. (2015). Molecular Pharmaceutics. [Link]
-
β-Galactosidase-activated nitroxyl (HNO) donors provide insights into redox cross-talk in senescent cells. (2023). Digital Repository at Indian Institute of Science Education and Research Pune. [Link]
-
Imaging β-Galactosidase Activity in Human Tumor Xenografts and Transgenic Mice Using a Chemiluminescent Substrate. (2007). PLOS One. [Link]
-
Detection of Nitric Oxide and Determination of Nitrite Concentrations in Arabidopsis thaliana and Azospirilum brasilense. (2015). Bio-protocol. [Link]
-
Leonidas G Mendes-Junior. (n.d.). ResearchGate. [Link]
-
Nitric oxide (NO)- and nitroxyl (HNO)-generating diazeniumdiolates (NONOates): emerging commercial opportunities. (2002). Current Topics in Medicinal Chemistry. [Link]
-
Can anyone share a protocol for B-gal activity measurement using MUG as a substrate? (2019). ResearchGate. [Link]
-
β-Galactosidase Assay Kit (ONPG). (n.d.). AMSBIO. [Link]
-
Edinburgh Instruments: Spectroscopy of fluorescent probes. (2025). YouTube. [Link]
-
Progress Toward Clinical Application of the Nitric Oxide-Releasing Diazeniumdiolates. (2003). Annual Review of Pharmacology and Toxicology. [Link]
-
Recent developments of fluorescent probes for detection and bioimaging of nitric oxide. (2020). Nitric Oxide. [Link]
-
Study on La Doping Modification and Transport Characteristics of Indium Oxide-Based Thermoelectric Materials for Waste-Heat Power Generation Application. (2024). MDPI. [Link]
Sources
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic generation of the NO/HNO-releasing IPA/NO anion at controlled rates in physiological media using β-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Galactosidase - Wikipedia [en.wikipedia.org]
- 5. Sources of β-galactosidase and its applications in food industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Imaging β-Galactosidase Activity in Human Tumor Xenografts and Transgenic Mice Using a Chemiluminescent Substrate | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. moleculardepot.com [moleculardepot.com]
- 10. Beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 16. researchgate.net [researchgate.net]
- 17. β-galactosidase stability at high substrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification and catalytic behavior optimization of lactose degrading β-galactosidase from Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
refinement of protocols for long-term beta-Gal-nonoate studies
Technical Support Center: -Gal-NONOate Protocols
Topic: Refinement of Protocols for Long-Term -Gal-NONOate Studies
Introduction
Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.
You are likely here because your
This guide moves beyond basic datasheets to address the kinetic and stability challenges inherent to this "smart" donor.
Module 1: The Pre-Analytical Phase (Storage & Stability)
The Core Problem: Users often treat
Troubleshooting Guide: Integrity Checks
| Symptom | Probable Cause | Corrective Action |
| Yellowing of Powder | Moisture ingress has triggered diazeniumdiolate decomposition. | Discard. Store fresh aliquots under Argon at -20°C. |
| Insoluble Precipitate | "Salting out" in high-phosphate buffers. | Dissolve stock in 0.01 M NaOH or DMSO before adding to PBS/Media. |
| High Background NO | Spontaneous hydrolysis in stock solution. | Always prepare fresh stock immediately before use. Never refreeze solvated donor. |
Expert Insight: The pH Trap
While
-
Protocol Refinement: Dissolve the solid compound in 10 mM NaOH (pH > 10) to create a stable stock. Only dilute into neutral media (pH 7.4) immediately before adding the enzyme or applying to cells. This prevents the "proton-catalyzed" background leak that often confuses baseline readings [1].
Module 2: Experimental Design (Kinetics & Dosing)
The Core Problem: In long-term studies, researchers often assume a linear release of NO. In reality, the release profile is Michaelis-Menten dependent . The limiting factor is often the enzyme concentration, not the donor concentration.
Mechanism of Action
The following diagram illustrates the critical dependency on
Figure 1: The activation pathway of
Protocol: Calibrating the "Flux"
To achieve a sustained "long-term" release (e.g., 24–48 hours), you cannot simply add more donor. You must titrate the enzyme.
-
Determine Enzyme Activity: Do not rely on the label "units/mg." Activity varies by pH and temperature. Run a standard curve using o-nitrophenyl-
-D-galactopyranoside (ONPG) in your specific culture media. -
The "Pulse-Feed" Method:
-
Initial Bolus: Add 50
M -Gal-NONOate + 0.5 Units/mL -gal. -
Sustained Phase: Every 6 hours, spike with fresh donor only. The enzyme usually remains stable in culture for 24+ hours, but the donor is consumed.
-
Why? Adding more enzyme increases the rate (flux) but shortens the duration. Adding more donor extends the duration at a steady flux [2].
-
Module 3: Validation & Quantification
The Core Problem: "I added the donor, but I don't see a signal in the Griess Assay."
Diagnosis: The Griess assay measures Nitrite (
FAQ: Which Detection Method?
| Feature | Griess Assay | DAF-FM Diacetate | Electrochemical Probe |
| Target | Nitrite ( | Intracellular NO | Real-time NO Gas |
| Best For | Total accumulated load (24h+) | Visualizing where NO is released | Measuring immediate flux (nM/sec) |
| Limitation | Low sensitivity (<1 | pH sensitive; Photo-bleaching | Difficult to use in sterile incubators |
Troubleshooting Workflow
Use this logic tree if you fail to detect NO activity.
Figure 2: Diagnostic workflow for failed NO release in
Module 4: Toxicity & Artifacts (The Long-Term Confounder)
The Core Problem: In 48h+ studies, cell death is often attributed to NO. However, the breakdown of
Critical Control Groups
You cannot publish valid data without these two controls:
-
The "Exhausted" Control:
-
Incubate
-Gal-NONOate with -gal in a tube for 24 hours (allow full NO release). -
Apply this "spent" media to cells.
-
Result: If cells die, the toxicity is from the byproducts , not the NO.
-
-
The "Enzyme-Only" Control:
-
Ensure the high concentration of
-gal protein isn't causing immune activation or physical stress to the cells.
-
Cytotoxicity Reference Data
-
NO-Mediated Apoptosis: Usually occurs at flux > 1
M/min. -
Byproduct Toxicity: Generally low, but pyrrolidine residues can affect lysosomal pH in sensitive cell lines (e.g., neurons) [3].
References
-
Saavedra, J. E., et al. (2006). A glycosylated nitric oxide donor, beta-Gal-NONOate, and its site-specific antitumor activity.[1] Journal of Medicinal Chemistry.[4]
-
Hrabie, J. A., & Keefer, L. K. (2002). Chemistry of the nitric oxide-releasing diazeniumdiolates ("NONOates").[1][5] Chemical Reviews.
-
Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. ACS Chemical Biology.
Sources
- 1. A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencellonline.com [sciencellonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Calibration of nitric oxide flux generation from diazeniumdiolate *NO donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Intracellular Nitric Oxide (NO) Detection
Welcome to the Advanced Imaging Support Hub. Topic: Overcoming Challenges in Detecting Intracellular NO Production Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Invisible Signal
Detecting intracellular Nitric Oxide (NO) is one of the most deceptively difficult tasks in live-cell imaging. You are attempting to capture a gas with a half-life of seconds, which exists in nanomolar concentrations and diffuses rapidly across membranes.
The most common failure mode I see isn't "no signal"—it's false signal . Most researchers use DAF-2 DA or DAF-FM DA, see green fluorescence, and publish. But without rigorous controls, you are likely imaging dehydroascorbic acid, pH changes, or simple autofluorescence.
This guide moves beyond the basic kit instructions to address the causality of experimental failure and how to build a self-validating detection system.
Part 1: Probe Selection & Chemistry
Q: I’m using DAF-2 DA. Should I switch to DAF-FM DA?
A: Yes, immediately. While DAF-2 DA is the historical standard, it is chemically inferior for three reasons:
-
pH Sensitivity: DAF-2 fluorescence fluctuates significantly with intracellular pH changes. If your treatment alters cellular metabolism (and thus pH), your "NO signal" might just be cytosolic alkalinization.
-
Photostability: DAF-FM is significantly more photostable, allowing for longer time-lapse imaging.
-
Sensitivity: DAF-FM has a detection limit of ~3 nM compared to DAF-2's ~5 nM [1].[1]
Critical Mechanism Note: Neither probe reacts directly with NO. They react with N₂O₃ (an oxidation product of NO) to form a fluorescent benzotriazole. This means your signal is dependent on intracellular oxygen levels. If you are studying hypoxia, DAF probes will fail.
Probe Decision Matrix
Figure 1: Decision logic for selecting the appropriate intracellular NO sensor based on experimental constraints.
Part 2: The "Self-Validating" Protocol
Q: My background is high, and the dye leaks out. How do I fix this?
A: Optimize the loading temperature and use anion transport inhibitors. DAF dyes are cleaved by intracellular esterases to become cell-impermeant. However, many cells (especially macrophages and neurons) have active anion transporters that pump the dye back out within minutes.
Optimized Loading Workflow
| Step | Action | Technical Rationale |
| 1. Buffer Prep | Use Phenol Red-Free Tyrode’s or Krebs buffer. | Phenol red emits fluorescence that overlaps with DAF-FM, creating a false floor for background noise. |
| 2. Inhibitor | Add Probenecid (1-2.5 mM) to the loading buffer. | Blocks organic anion transporters, trapping the cleaved dye inside the cell [2]. Warning: Check cytotoxicity first. |
| 3. Loading | Incubate DAF-FM DA (5 µM) at 37°C for 30-45 mins . | Ensures complete esterase cleavage. Lower temperatures reduce loading efficiency. |
| 4. Wash | Wash 3x with fresh buffer. Incubate 20 mins in dye-free buffer. | Critical Step: This "post-incubation" allows the final hydrolysis of the acetate groups. Without this, uncleaved dye remains non-fluorescent but can cleave later, causing a "creeping" background signal. |
| 5. Imaging | Image immediately. | Minimize exposure time to prevent photo-oxidation of the probe, which mimics NO signal. |
Part 3: Validation & Specificity (The "Truth Test")
Q: How do I prove the signal is actually NO and not oxidative stress?
A: You must use the "Triangulation Method." A single increase in fluorescence is never sufficient proof of NO production. You must demonstrate that the signal can be (1) blocked and (2) scavenged.[2]
The cPTIO Paradox (Advanced Troubleshooting)
Many researchers use cPTIO as a scavenger to prove specificity.
-
The Trap: cPTIO oxidizes NO to NO₂. In some conditions, this NO₂ can react with remaining NO to form N₂O₃, which is the exact species DAF-FM detects.
-
The Result: Adding a scavenger can sometimes increase your fluorescence signal, leading to confusion [3].
-
The Fix: Always use cPTIO in conjunction with a NOS inhibitor (L-NAME) to confirm the baseline source.
Validation Logic Flow
Figure 2: The "Triangulation Method" for validating NO signals. Both pathways must lead to "Validated" for confirmation.
Part 4: Advanced Troubleshooting FAQs
Q: My negative control (unstimulated cells) is glowing bright green.
-
Cause 1: Serum Interference. Did you load in full media? Fetal Bovine Serum (FBS) contains esterases that cleave the dye outside the cell, causing high background.
-
Cause 2: Dye Overload. 10 µM is often too high. Titrate down to 1-2 µM.
-
Solution: Always load in serum-free buffer.
Q: I see a signal, but it doesn't change with treatment.
-
Cause: The probe might have reacted with basal NO levels and is now "saturated" (irreversible reaction).
-
Solution: DAF dyes are cumulative dosimeters, not dynamic sensors. If you need to see fluctuations (up and down), you cannot use DAF. You must switch to a genetically encoded sensor like geNOps , which is reversible [4].[3]
Q: Can I fix the cells after staining?
-
A: Generally, No. Fixation (PFA/Methanol) often causes the small molecule fluorophore to leak out or lose fluorescence. If you must fix, use an aldehyde-fixable variant (like DAF-FM diacetate succinimidyl ester), though these are rare and difficult to use. Live imaging is the gold standard.
References
-
Kojima, H., et al. (1999). "Fluorescent indicators for imaging nitric oxide production." Angewandte Chemie International Edition.
-
Di Virgilio, F., et al. (1988). "Fura-2 secretion and sequestration in macrophages. Prevention by organic anion transport inhibitors." The Journal of Immunology.
-
Arita, N. O., et al. (2006). "The nitric oxide scavenger c-PTIO facilitates N2O3 generation and consequently DAF-FM nitrosation in the presence of NO donor." Nitric Oxide.[4][5][6][7]
-
Eroglu, E., et al. (2016). "Development of Genetically Encoded Nitric Oxide Probes for Imaging in Plant and Human Cells." Nature Communications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bosterbio.com [bosterbio.com]
- 3. Nitric Oxide Sensing by a Blue Fluorescent Protein [mdpi.com]
- 4. Nitric Oxide Sensing in Plants Is Mediated by Proteolytic Control of Group VII ERF Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Strategies to Increase the Specificity of Beta-Gal-NONOate Activation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-Gal-nonoate. This guide is designed to provide in-depth, field-proven insights into optimizing the specificity of this powerful enzyme-activated nitric oxide (NO) donor. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are robust, reproducible, and self-validating.
Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental principles of this compound activation and specificity.
Q1: What is this compound and how does it work?
A: Beta-galactosyl-pyrrolidinyl diazeniumdiolate (this compound) is a prodrug designed for targeted nitric oxide (NO) delivery.[1][2] It consists of two key components: a nitric oxide-releasing moiety (a NONOate) and a "capping" group (a beta-galactose sugar). The beta-galactose group renders the NONOate inactive. The molecule is specifically designed to be a substrate for the enzyme beta-galactosidase (β-gal).[1] In the presence of β-gal, the glycosidic bond is cleaved, releasing the galactose and uncaging the NONOate. The uncaged NONOate then decomposes under physiological conditions to release two molecules of NO.[3] This strategy allows for site-specific NO release in environments with high β-gal activity, such as certain tumor cells or senescent cells.[1][4][5]
Caption: Activation pathway of this compound.
Q2: What determines the specificity of this compound activation?
A: The primary determinant of specificity is the differential expression of active β-galactosidase enzyme between target and non-target tissues or cells. The fundamental assumption is that the target cells (e.g., specific cancer cells or senescent cells) exhibit significantly higher levels of β-gal activity compared to surrounding healthy cells.[6][7] Therefore, the prodrug is preferentially cleaved and activated only at the desired site, minimizing off-target effects.[1][2] Factors influencing this specificity include:
-
Enzyme Abundance and Activity: The concentration and catalytic efficiency of β-gal in the target microenvironment.
-
Prodrug Stability: The chemical stability of the this compound molecule in the absence of the enzyme. Premature, non-enzymatic degradation leads to a loss of specificity.
-
Cellular Uptake and Retention: The ability of the prodrug to penetrate the target cell membrane and remain there long enough for enzymatic action.[8]
Q3: What are the main challenges in achieving high specificity?
A: Researchers may encounter several challenges:
-
Background NO Release: Non-enzymatic hydrolysis of the prodrug due to instability in the experimental medium (e.g., suboptimal pH, temperature).
-
Endogenous β-gal Activity: Some healthy tissues may possess baseline levels of β-gal activity, leading to low-level, off-target activation.
-
Poor Substrate Kinetics: The designed prodrug may not be an optimal substrate for the specific isoform of β-galactosidase present in the target cells.
-
Inefficient Delivery: The prodrug may not reach the target tissue in sufficient concentrations in vivo due to pharmacokinetic barriers.[3]
Troubleshooting Guide & Experimental Protocols
This section provides detailed solutions to specific problems you might encounter during your experiments.
Problem 1: High background NO release in negative controls (low/no β-gal cells).
This issue compromises the therapeutic window and indicates a loss of specific activation. The primary causes are either contamination of the prodrug stock or its inherent instability under your experimental conditions.
Causality & Solution Workflow
High background signal suggests that NO release is occurring independently of β-gal activity. This can be due to:
-
Contamination: The synthesized this compound may be contaminated with the parent, uncaged NONOate.
-
Instability: The glycosidic bond may be susceptible to hydrolysis under the specific pH or temperature of your cell culture media or buffer.
Caption: Workflow for troubleshooting non-specific NO release.
Protocol 1: Assessing Prodrug Purity and Stability
Objective: To determine if the this compound stock is pure and stable in the experimental buffer, independent of enzyme activity.
Materials:
-
This compound stock solution
-
Experimental buffer (e.g., PBS, cell culture medium) at desired pH
-
HPLC system with a suitable column (e.g., C18)
-
NO sensor (e.g., Griess reagent, DAF-FM diacetate fluorescent probe)
-
Microplate reader
Procedure:
-
Purity Analysis (HPLC):
-
Dissolve a small sample of your this compound in the mobile phase.
-
Run an analytical HPLC. The chromatogram should show a single major peak corresponding to the intact prodrug. The presence of a secondary peak corresponding to the parent NONOate indicates contamination. A purity of >95% is recommended.
-
-
Stability Assay (NO Release):
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Use a control buffer known to be optimal for NONOate stability (typically alkaline, pH > 8.0) and a test buffer (your experimental buffer, e.g., pH 7.4).
-
Incubate samples at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot and measure the accumulated nitrite/nitrate (a stable NO metabolite) using the Griess assay or another NO detection method.[9]
-
Expected Result: A stable prodrug will show minimal NO release over time in the absence of β-galactosidase. If significant NO is detected, the compound is unstable under your experimental conditions.
-
Problem 2: Low NO activation in target cells despite confirmed high β-gal expression.
This common issue suggests that while the enzyme is present, the prodrug is either not reaching it or the enzymatic reaction is being inhibited.
Causality & Solution
The enzyme and substrate are not interacting effectively within the cellular environment. This can be due to:
-
Poor Cellular Permeability: The hydrophilic nature of the galactose moiety can hinder passive diffusion across the cell membrane.[8]
-
Suboptimal pH for Enzyme Activity: Lysosomal β-galactosidase, often associated with senescence, has an acidic pH optimum (pH 4.0-6.0).[10][11] If the prodrug does not efficiently traffic to the lysosome, the cytosolic pH (~7.2) may not be optimal for cleavage.
-
Presence of Inhibitors: The experimental medium or endogenous cellular factors could be inhibiting β-gal activity. Known inhibitors include D-galactonolactone and PETG.[4][12]
Protocol 2: Validating and Optimizing Cellular Activation
Objective: To confirm target cell β-gal activity and test strategies to enhance prodrug activation.
Materials:
-
Target (high β-gal) and control (low β-gal) cell lines
-
This compound
-
β-gal inhibitor (e.g., 2-phenylethyl 1-thio-β-D-galactopyranoside, PETG)[4]
-
Cell lysis buffer[13]
-
Fluorogenic β-gal substrate (e.g., 4-Methylumbelliferyl β-D-galactopyranoside, MUG)[11]
-
Intracellular NO fluorescent probe (e.g., DAF-FM diacetate)[9]
-
Fluorescence microscope or plate reader
Procedure:
-
Confirm Baseline β-gal Activity:
-
Test for Inhibition:
-
In a cell-free system, incubate purified β-galactosidase with MUG substrate in your complete cell culture medium. Compare the activity to a reaction run in a simple buffer (e.g., citrate-phosphate buffer, pH 4.4).[11] A significant drop in activity suggests inhibitory components in the medium.
-
-
Measure Intracellular NO Production:
-
Load both target and control cells with an intracellular NO probe like DAF-FM diacetate.
-
Treat cells with this compound. As crucial controls, also treat cells with:
-
Vehicle only (negative control).
-
Parent NONOate (positive control for NO-mediated effects).
-
This compound + β-gal inhibitor (specificity control).
-
-
Monitor intracellular fluorescence over time.
-
Expected Result: A robust and specific system will show a significant increase in fluorescence only in the target cells treated with this compound. This signal should be attenuated by the β-gal inhibitor.
-
| Cell Line | Treatment Group | Expected Relative NO Signal | Purpose of Control |
| Target (High β-gal) | Vehicle | 1x | Baseline |
| Parent NONOate | 100x | Max NO Response | |
| This compound | 50-80x | Test Condition | |
| This compound + Inhibitor | 5-10x | Confirms Enzyme Specificity | |
| Control (Low β-gal) | Vehicle | 1x | Baseline |
| Parent NONOate | 100x | Max NO Response | |
| This compound | 2-5x | Measures Specificity Window | |
| This compound + Inhibitor | 2-5x | Confirms Low Endogenous Activity |
Table 1: Example experimental design and expected outcomes for validating specificity.
Problem 3: How to improve prodrug delivery and cellular uptake?
If you've confirmed prodrug stability and enzyme activity but still see low activation, the bottleneck is likely delivery.
Causality & Solution
The physicochemical properties of this compound may not be optimal for reaching the intracellular enzyme. Strategies to overcome this focus on modifying the molecule or its delivery vehicle.
-
Chemical Modification:
-
Increase Lipophilicity: Adding a lipid tail to the galactose moiety, similar to the design of C12-FDG, can enhance the molecule's ability to penetrate the cell membrane.[8] This facilitates passive diffusion.
-
Targeted Ligands: Conjugating a targeting moiety (e.g., biotin, a specific antibody fragment) can promote receptor-mediated endocytosis, concentrating the prodrug in target cells.[6]
-
-
Formulation Strategies:
-
Nanocarriers: Encapsulating this compound within liposomes or polymeric nanoparticles can protect it from premature degradation in circulation and improve its pharmacokinetic profile.[3] This is particularly crucial for in vivo applications. These carriers can also be surface-functionalized with targeting ligands to further enhance specificity.
-
References
-
Enhancing β-Galactosidase Performance for Galactooligosaccharides Preparation via Strategic Glucose Re-Tunneling. National Center for Biotechnology Information. [Link]
-
Validation of a highly sensitive HaloTag-based assay to evaluate the potency of a novel class of allosteric β-Galactosidase correctors. National Center for Biotechnology Information. [Link]
-
Species-selective activation of a β-galactosidase fluorogenic probe. National Center for Biotechnology Information. [Link]
-
A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity. PubMed. [Link]
-
β-Galactosidase. Wikipedia. [Link]
-
Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. National Center for Biotechnology Information. [Link]
-
Nitric oxide (NO) release by β-galactosidase-mediated hydrolysis of β-gal-NONOate. ResearchGate. [Link]
-
Design strategies and biological applications of β-galactosidase fluorescent sensor in ovarian cancer research and beyond. National Center for Biotechnology Information. [Link]
-
β-galactosidase-activated Nitroxyl (HNO) Donors Provide Insights into Redox Cross-Talk in Senescent Cells. The Royal Society of Chemistry. [Link]
-
The mechanism of action of beta-galactosidase. Effect of aglycone nature and -deuterium substitution on the hydrolysis of aryl galactosides. PubMed. [Link]
-
LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. National Center for Biotechnology Information. [Link]
-
A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. National Center for Biotechnology Information. [Link]
-
Guide for the use of nitric oxide (NO) donors as probes of the chemistry of NO and related redox species in biological systems. ResearchGate. [Link]
-
Cytochemical observation of regulated bacterial beta-galactosidase gene expression in mammalian cells. PubMed. [Link]
-
Role of Endogenous Nitric Oxide in Hyperaggressiveness of Tumor Cells that Survive a Photodynamic Therapy Challenge. National Center for Biotechnology Information. [Link]
-
Recent developments in nitric oxide donor drugs. National Center for Biotechnology Information. [Link]
-
An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue. PubMed. [Link]
-
Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade. MDPI. [Link]
-
A fluorescent probe with an ultra-rapid response to nitric oxide. RSC Publishing. [Link]
-
Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. AHA/ASA Journals. [Link]
-
β-Galactosidase-activated theranostic for hepatic carcinoma therapy and imaging. ResearchGate. [Link]
-
Exploiting Senescence Associated β-Galactosidase to Selectively Destroy Senescent Cells. Fight Aging!. [Link]
-
Optimisation of an enzymatic method for beta-galactosidase. PubMed. [Link]
-
Cytochemical observation of regulated bacterial beta-galactosidase gene expression in mammalian cells. PNAS. [Link]
-
Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent. [Link]
-
Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling. National Center for Biotechnology Information. [Link]
-
Quantitative assay of senescence-associated beta-galactosidase activity in mammalian cell extracts. ResearchGate. [Link]
Sources
- 1. A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Galactosidase - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design strategies and biological applications of β-galactosidase fluorescent sensor in ovarian cancer research and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting Senescence Associated β-Galactosidase to Selectively Destroy Senescent Cells – Fight Aging! [fightaging.org]
- 8. Species-selective activation of a β-galactosidase fluorogenic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimisation of an enzymatic method for beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-Galactosidase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
comparing beta-Gal-nonoate with other nitric oxide donors
Technical Guide: Comparative Analysis of -Gal-NONOate and Standard Nitric Oxide Donors
Executive Summary
-Gal-NONOateEnzyme-Activated TargetingThis guide provides a rigorous technical comparison between
Part 1: Mechanistic Distinction
The "Caged" vs. "Spontaneous" Paradigm
The defining feature of
-
Standard NONOates (e.g., DEA/NO): Rely on protonation at physiological pH (7.4) to initiate decomposition. Release is first-order and strictly time-dependent.
-
-Gal-NONOate: The diazeniumdiolate is stabilized by a galactose moiety. Hydrolysis by
-Gal removes this protecting group, generating an unstable intermediate that spontaneously fragments to release NO.
Visualization: Activation Pathways
The following diagram contrasts the activation logic of
Figure 1: Mechanistic comparison showing the enzymatic "gate" required for
Part 2: Comparative Performance Metrics
The choice of donor dictates the experimental outcome. Use the table below to select the appropriate tool for your specific kinetic requirements.
Table 1: Physicochemical & Kinetic Comparison
| Feature | DEA/NO (NONOate) | DETA/NO (NONOate) | SNAP (S-Nitrosothiol) | |
| Primary Trigger | Enzymatic ( | pH (Protonation) | pH (Protonation) | Light / Metal Ions ( |
| Half-Life ( | Indefinite (without enzyme) | ~2 - 4 minutes | ~20 - 50 hours | Variable (hrs to days) |
| Release Kinetics | Zero-order (Enzyme-limited) | First-order (Concentration-dependent) | First-order (Slow release) | Complex / Environmental |
| Targeting | High (Requires LacZ or senescence) | None (Systemic/Global) | None (Systemic/Global) | Low (Thiol exchange) |
| Cytotoxicity | Low (until activated) | High (Rapid NO burst) | Moderate (Sustained stress) | Low to Moderate |
| Byproducts | Galactose + Heterocycle | Diethylamine | Diethylenetriamine | N-acetylpenicillamine |
| Storage Stability | High (Solid/Frozen) | Low (Must be alkaline) | Moderate | Moderate (Light sensitive) |
Key Experimental Insights
-
Specificity vs. Flux: If you need a massive, immediate burst of NO to simulate shock or rapid vasodilation, DEA/NO is superior. If you need to kill specific tumor cells while sparing healthy neighbors,
-Gal-NONOate is the only viable option among these. -
Kinetics Control: With
-Gal-NONOate, you control the NO flux rate by adjusting the enzyme concentration, not just the donor concentration. This allows for "tunable" release profiles impossible with spontaneous donors.
Part 3: Experimental Protocols
Protocol A: Enzyme-Triggered NO Release ( -Gal-NONOate)
Objective: Validate targeted NO release using purified
Reagents:
- -Gal-NONOate (Stock: 10 mM in 10 mM NaOH).
-
Purified
-Galactosidase (e.g., from E. coli or Aspergillus). -
Reaction Buffer: PBS (pH 7.4) + 5.5 mM Glucose (Glucose maintains enzyme activity).
-
Detection: Griess Reagent (for nitrite accumulation) or DAF-FM Diacetate (fluorescence).
Step-by-Step Workflow:
-
Preparation: Dilute
-Gal-NONOate to a final concentration of 50 M in the Reaction Buffer. -
Baseline Check: Measure absorbance/fluorescence at T=0. Crucial Control: There should be zero NO release in the absence of the enzyme.
-
Activation: Add
-Galactosidase to the solution (Final conc: 0.1 – 1.0 Units/mL). -
Incubation: Incubate at 37°C.
-
Quantification:
-
Kinetic Mode: Monitor absorbance at 250 nm (loss of diazeniumdiolate chromophore) or DAF-FM fluorescence (Ex/Em 495/515 nm) continuously.
-
Endpoint Mode: Aliquot samples at 15, 30, and 60 minutes. Mix 1:1 with Griess Reagent. Read absorbance at 540 nm.
-
Self-Validating Check:
-
Positive Control:[1] A parallel well with DEA/NO (spontaneous release).
-
Negative Control:[1]
-Gal-NONOate in buffer without enzyme. If this well turns pink (Griess) or fluorescent, your prodrug has degraded or the buffer pH is too low.
Protocol B: Spontaneous Release Comparison (DEA/NO)
Objective: Establish a first-order decay baseline for comparison.
Reagents:
-
DEA/NO (Stock: 10 mM in 10 mM NaOH or 0.01 M Na2CO3). Note: Never dissolve NONOates in water or neutral buffer for storage; they will decompose immediately.
Step-by-Step Workflow:
-
Preparation: Prepare PBS (pH 7.4) pre-warmed to 37°C.
-
Initiation: Add DEA/NO stock to PBS (Final: 50
M). Start timer immediately. -
Measurement:
-
NO release is extremely rapid (
mins). Use an NO-selective electrode (ISO-NO) for real-time measurement, or take Griess samples every 30 seconds for the first 5 minutes.
-
-
Data Fitting: Plot
vs. Time. The slope is (rate constant).
Part 4: Experimental Workflow Visualization
The following diagram illustrates the parallel workflows for validating both donor types in a cell culture setting.
Figure 2: Workflow comparing intracellular activation of
References
-
Saavedra, J. E., et al. (2006). "A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity."[2] Journal of Medicinal Chemistry.
-
Keefer, L. K. (2003). "Progress toward clinical application of the nitric oxide-releasing diazeniumdiolates." Annual Review of Pharmacology and Toxicology.
-
Feelisch, M. (1998).[3] "The use of nitric oxide donors in pharmacological studies." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Chandrawati, R., et al. (2017). "Localized and Controlled Delivery of Nitric Oxide to the Conventional Outflow Pathway via Enzyme Biocatalysis." Advanced Healthcare Materials.
-
Thermo Fisher Scientific. "Beta-Gal Assay Kit Protocol." Thermo Fisher User Guide.
Sources
- 1. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 2. A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
control experiments for beta-Gal-nonoate research
Targeted Nitric Oxide Delivery: A Comparative Guide to -Gal-NONOate Control Experiments
Executive Summary
In the landscape of nitric oxide (NO) donors,
This guide provides the essential experimental framework to validate this targeting mechanism. It contrasts
Part 1: Mechanistic Validation & Alternatives
To design effective controls, one must understand the two-step activation pathway.
The Activation Pathway
The molecule consists of a diazeniumdiolate capped with a galactose sugar.[1] The sugar protects the NO payload from spontaneous decomposition in neutral media.
Figure 1: The Two-Step Activation Mechanism. Note that NO release is a secondary event following enzymatic cleavage.
Comparative Performance Matrix
The following table contrasts
| Feature | PROLI/NO | DEA/NO | SNAP | |
| Trigger Mechanism | Enzymatic ( | Spontaneous (pH) | Spontaneous (pH) | Spontaneous (Light/Thiol) |
| Half-Life (pH 7.4, 37°C) | >24 Hours (Stable) | ~2 Seconds | ~2–16 Minutes | ~37 Hours |
| Targeting Potential | High (LacZ+ cells) | None (Systemic) | None (Systemic) | Low |
| Primary Utility | Targeted delivery / Reporter assays | Rapid bolus NO | Acute stress induction | Slow, sustained release |
| Control Requirement | Requires Enzyme (-) control | Requires Decomposed control | Requires Decomposed control | Requires Light (-) control |
Critical Insight: Do not use PROLI/NO as a direct comparator for duration of effect. Use DEA/NO or DETA/NO if you need to mimic the amount of NO released over a relevant timeframe (minutes to hours) once the enzyme is activated.
Part 2: Essential Control Protocols
Scientific integrity in NO research relies on proving that the observed biological effect is caused by NO and not by the carrier molecule, the enzyme itself, or pH changes.
Protocol A: The "Leak" Test (Stability Control)
Objective: Quantify background NO release in the absence of the trigger enzyme.
-
Preparation: Prepare a 10 mM stock of
-Gal-NONOate in 10 mM NaOH (stable alkaline stock). -
Execution: Dilute to 100
M in PBS (pH 7.4) at 37°C.[2] -
Comparison: Run a parallel sample of DEA/NO (100
M). -
Detection: Measure nitrite accumulation (Griess Assay) at 0, 1, 4, and 24 hours.
-
Acceptance Criteria:
-
DEA/NO should show >90% decomposition within 30 minutes.
- -Gal-NONOate should show <5% decomposition at 24 hours (unless enzyme is present).
-
Protocol B: The "Switch-On" Verification (Positive Control)
Objective: Confirm that NO release is proportional to enzyme activity.
-
Setup: Create a 96-well plate with 100
M -Gal-NONOate. -
Titration: Add purified
-Galactosidase (e.g., from E. coli) in a gradient: 0, 1, 5, 10 units/mL. -
Detection: Use a real-time NO probe (e.g., DAF-FM Diacetate or an electrochemical probe) rather than Griess, to capture the kinetics.
-
Result: You should observe a dose-dependent increase in fluorescence slope.
Protocol C: The Scavenger Proof (Specificity Control)
Objective: Prove the biological signal is NO-mediated.
If
-
Condition 1: Cells +
-Gal-NONOate.[3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Condition 2: Cells +
-Gal-NONOate + cPTIO (20-50 M).-
Note: cPTIO is a specific NO scavenger.
-
-
Outcome: Condition 2 must show significantly reduced toxicity/signaling compared to Condition 1. If toxicity persists, it may be due to the galactose or the amine backbone.
Part 3: Experimental Workflow & Data Synthesis
The following diagram illustrates the "Gold Standard" plate layout for validating
Figure 2: Orthogonal Control Logic. Comparing LacZ+ and LacZ- cells is the definitive test for targeting specificity.
Data Presentation: Expected Outcomes
When publishing your data, organize your results to highlight the Targeting Index .
| Cell Type | Treatment (100 | Intracellular NO (DAF-FM RFU) | Cell Viability (%) | Interpretation |
| 9L (WT) | Low (< 1.2x baseline) | ~95% | Prodrug Stability Verified | |
| 9L (LacZ+) | High (> 5.0x baseline) | < 40% | Targeted Activation Verified | |
| 9L (LacZ+) | Medium (Scavenged) | ~85% | NO-Dependent Mechanism | |
| Both | Decomposed Backbone | Baseline | >90% | Backbone is Non-Toxic |
References
-
Saavedra, J. E., et al. (2006). A glycosylated nitric oxide donor, beta-Gal-NONOate, and its site-specific antitumor activity.[3][4] Archiv der Pharmazie.[4] (Note: Foundational paper establishing the synthesis and specificity in 9L/LacZ cells).
-
Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. ACS Chemical Biology. (Authoritative review on NONOate chemistry and stability profiles).
-
Chen, C., et al. (2006).[4] Delivery of nitric oxide released from this compound activation by beta-galactosidase.[1][3][4][5][6] Nitric Oxide.[3][4][5][6][7][8][9]
-
Hou, Y. C., et al. (1999). The nitroxyl donor Angeli's salt and the nitric oxide donor DEA/NO. Journal of Biological Chemistry. (Standard reference for spontaneous donor half-lives like DEA/NO).
Sources
- 1. Enzymatic generation of the NO/HNO-releasing IPA/NO anion at controlled rates in physiological media using β-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms [mdpi.com]
- 3. A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Kinetic Profiling of Nitric Oxide Prodrugs: A Comparative Technical Guide
Executive Summary The effective use of Nitric Oxide (NO) in pharmacological research is strictly limited by its gaseous nature and sub-second half-life in biological milieus. Prodrugs (NO donors) are the standard solution, yet their release kinetics vary by orders of magnitude—from seconds to hours. This guide provides a rigorous comparative analysis of the three primary donor classes (NONOates, S-Nitrosothiols, and Organic Nitrates), focusing on their kinetic profiles, release mechanisms, and the "Gold Standard" protocol for real-time measurement.
Part 1: Mechanistic Classifications & Release Pathways
To select the correct donor, one must understand the trigger mechanism. NO donors are not interchangeable; a proton-driven donor (NONOate) functions fundamentally differently than an enzyme-activated donor (Nitrate).
Diazeniumdiolates (NONOates)[1]
-
Mechanism: Proton-catalyzed hydrolysis.
-
Behavior: These are "Clock" donors. At physiological pH (7.[1]4) and temperature (37°C), they decompose spontaneously at a predictable rate governed strictly by the structure of the nucleophile backbone.
-
Stoichiometry: Typically release 1.5 to 2 moles of NO per mole of donor.
S-Nitrosothiols (RSNOs)
-
Mechanism: Homolytic cleavage (light/heat) or copper-catalyzed decomposition.
-
Behavior: These are "Environmental" donors. Their stability is highly dependent on the presence of transition metals (
, ) and ambient light. In the dark with chelators (EDTA), they are relatively stable.
Organic Nitrates
-
Mechanism: Enzymatic bioactivation (e.g., ALDH2, Glutathione S-transferase).
-
Behavior: These are "Metabolic" donors. They release zero NO in a simple buffer solution. They require cellular machinery to function.
Visualizing the Release Pathways
Figure 1: Mechanistic hierarchy of NO generation. Note that Organic Nitrates require a complex enzymatic pathway, whereas NONOates are strictly pH-driven.
Part 2: Comparative Kinetics (The Data)
The following table synthesizes kinetic data for the most common research-grade donors. Standard Conditions: Phosphate Buffered Saline (PBS), pH 7.4, 37°C.
| Donor ID | Class | Half-Life ( | NO Moles/Mol | Primary Trigger | Kinetic Utility |
| DEA/NO | NONOate | ~2 min | 1.5 | Protonation (pH < 8) | Bolus Simulation: Best for mimicking immediate, high-concentration bursts (e.g., neuronal firing). |
| PAPA/NO | NONOate | ~15 min | 2.0 | Protonation | Short-Term: Ideal for 30-60 min experiments where sustained but declining levels are needed. |
| Spermine/NO | NONOate | ~39 min | 2.0 | Protonation | Sustained Release: The standard for cell culture incubations (1-4 hours). |
| DPTA/NO | NONOate | ~3 - 5 hrs | 2.0 | Protonation | Long-Term: Used for chronic exposure studies (>5 hours). |
| SNAP | RSNO | ~6 hrs * | 1.0 | Light / Metal Ions | Variable: Note: |
| GTN | Nitrate | N/A | 0 | Enzymes (ALDH2) | In Vivo Only: Useless for in vitro kinetics without adding specific liver lysates or purified enzymes. |
Critical Insight: For reproducible kinetics, NONOates are superior to RSNOs because their release is governed by pH (easy to control) rather than trace metals or ambient light (hard to control).
Part 3: Analytical Methodologies
How you measure NO determines the accuracy of your kinetic profile.
The Griess Assay (Avoid for Kinetics)
-
Method: Colorimetric detection of Nitrite (
), the oxidation product of NO. -
Limitation: It measures accumulation , not rate. It has low temporal resolution and poor sensitivity (< 0.5 µM). It cannot distinguish between NO released 1 minute ago vs. 1 hour ago.
Ozone-Chemiluminescence (The Gold Standard)
-
Method: Gas-phase reaction of NO with Ozone (
) to form excited nitrogen dioxide ( ).[2][3] -
Reaction:
-
Advantage: Direct, real-time measurement with picomolar sensitivity.
Chemiluminescence Workflow Diagram
Figure 2: Flow path for Chemiluminescence detection.[3] The critical step is the rapid transport of NO gas from the liquid phase to the gas phase detector.
Part 4: Detailed Experimental Protocol
Protocol: Real-Time Kinetic Monitoring of DEA/NO Release via Chemiluminescence.
Objective: To determine the first-order rate constant (
Materials
-
NO Analyzer: (e.g., Sievers 280i or Eco Physics CLD).
-
Reaction Vessel: Light-protected, thermostated purge vessel (37°C).
-
Buffer: PBS (10 mM, pH 7.4), pre-warmed.
-
Stock Solution: DEA/NO (10 mM) in 10 mM NaOH (alkaline pH prevents premature release). Keep on ice.
-
Antifoam: Antifoam B emulsion (Sigma).
Step-by-Step Methodology
-
System Initialization:
-
Fill the reaction vessel with 5 mL PBS.
-
Add 10 µL Antifoam B to prevent bubbling during purging.
-
Start the inert gas stream (Nitrogen) bubbling through the liquid to purge dissolved oxygen and establish a zero-NO baseline.
-
Allow baseline to stabilize (approx. 10-15 mins).
-
-
Calibration (The Standard Curve):
-
Note: Gas-phase calibration is preferred, but liquid-phase is acceptable for relative kinetics.
-
Inject known amounts of standard Sodium Nitrite (
) into a separate vessel containing Acidic Iodide (creates instantaneous NO burst) to correlate signal area (mV*s) to moles of NO.
-
-
Kinetic Run:
-
Once the PBS baseline is stable, inject 10 µL of DEA/NO stock (Final conc: 20 µM).
-
Crucial: Do not disturb the vessel. The signal will rise rapidly (burst phase) and then decay exponentially.
-
Record the signal until it returns to baseline (approx. 10-15 mins for DEA/NO).
-
-
Data Analysis (Self-Validation):
-
Plot
vs. Time. -
The slope of the linear regression is the rate constant
( ). -
Calculate half-life:
. -
Validation Check: If your calculated
for DEA/NO is > 5 minutes, your system has a lag time (dead volume) or the temperature is < 37°C.
-
Part 5: Selection Guide
| Experimental Goal | Recommended Donor | Why? |
| Mimic Endothelial Burst | DEA/NO | Fast release ( |
| Cell Culture (Overnight) | DPTA/NO | Slow release ( |
| Vasodilation Studies | SNAP | Structurally mimics endogenous S-nitrosothiols; useful if studying transnitrosation signaling pathways. |
| Negative Control | Decomposed Donor | Allow the NONOate to sit at pH 7.4 for 24 hours (10 half-lives). Use this solution to prove effects are due to NO, not the amine backbone. |
References
- Keefer, L. K., et al. (1996). "Complexes of nitric oxide with nucleophiles as agents for the controlled biological release of nitric oxide." Methods in Enzymology, 268, 281-293.
-
National Institutes of Health (NIH). (2012). "Nitric Oxide Release Part III. Measurement and Reporting." PubMed Central. Retrieved from [Link]
- Feelisch, M. (1998). "The use of nitric oxide donors in pharmacological studies." Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1), 113-122.
Sources
cross-validation of senescence markers with beta-Gal-nonoate activity
Technical Comparison Guide: Cross-Validation of Senescence Markers with Beta-Gal-NONOate Activity
Part 1: Executive Summary & Technical Definition
The "Gold Standard" Problem:
Senescence-Associated
The this compound Solution:
Unlike passive imaging agents (X-Gal, C12FDG), This compound (CAS 357192-78-0) is a functional reporter . It is a diazeniumdiolate NO-donor prodrug.[1] Upon cleavage by
Guide Scope: This guide details how to use this compound not merely as a stain, but as a functional validation tool (Senolytic Challenge Assay) to cross-reference against canonical markers (p16, p21, Lamin B1).
CRITICAL NOMENCLATURE ALERT: Do not confuse This compound (NO donor) with C9-FDG / Nonyl-FDG (Fluorogenic substrates). If your intent is purely fluorescent imaging without functional perturbation, refer to the "Alternatives" section regarding C12FDG. This guide focuses on the functional activity of the NONOate compound.[4]
Part 2: Mechanism of Action & Rationale
To validate senescence, we must prove that the
Mechanism Diagram
Figure 1: Mechanism of this compound. The compound enters the cell and is cleaved by SA-
Part 3: Comparative Performance Analysis
The following table contrasts this compound (Functional) against standard imaging markers.
| Feature | This compound (Functional) | X-Gal (Colorimetric) | C12FDG (Flow Cytometry) | p16/p21 (Immunostaining) |
| Readout Type | Functional (NO Release / Toxicity) | Visual (Blue Precipitate) | Fluorescent (Green) | Protein Expression |
| Specificity | High (Requires active catalysis) | Low (Crystals, pH artifacts) | Medium (Leakage issues) | High (Pathway specific) |
| Live Cell? | Yes (Transient) | No (Fixation required) | Yes | No (Fixation required) |
| Quantification | Exact (NO levels or Viability IC50) | Subjective (Counting) | Relative (MFI) | Semi-Quantitative |
| False Positives | Low (Quiescent cells rarely cleave enough to die) | High (Confluency) | Medium (Background) | Low |
| Workflow Time | 4–24 Hours | 12–24 Hours | 2–4 Hours | 2 Days |
Part 4: The "Dual-Lock" Cross-Validation Protocol
This protocol uses this compound to confirm senescence detected by p16/p21. It acts as a "truth test": if cells express p16 but fail to metabolize this compound, they may be in a reversible quiescent state rather than deep senescence.
Workflow Diagram
Figure 2: The Dual-Lock Validation Workflow. Splitting samples allows simultaneous confirmation of molecular markers (Arm A) and functional enzymatic activity (Arm B).
Detailed Methodology
Reagents Required:
-
This compound (Cayman Chem #10009137 or equivalent).
-
DAF-FM Diacetate (NO indicator).
-
Bafilomycin A1 (Lysosomal alkalization - optional but recommended for specificity).
Step-by-Step Protocol:
-
Preparation:
-
Seed cells in 96-well plates (black wall/clear bottom for fluorescence).
-
Induce senescence (e.g., Doxorubicin, Irradiation, or Replicative).
-
-
The Functional Challenge (Arm B):
-
Wash cells with PBS (pH 6.0 adjusted).
-
Pre-treatment: Treat with 100 nM Bafilomycin A1 for 1 hour to neutralize acidic lysosomes (enhances SA-
-gal specificity). -
Loading: Add This compound (20 µM) + DAF-FM (5 µM) in serum-free media.
-
Incubation: Incubate for 2–4 hours at 37°C.
-
-
Data Acquisition:
-
Fluorescence Mode: Measure Ex/Em 495/515 nm immediately. Senescent cells will show high green fluorescence due to NO release.
-
Senolytic Mode: Incubate for 24 hours. Wash. Perform ATP/MTT assay. True senescent cells should show significantly reduced viability compared to quiescent controls due to NO toxicity.
-
-
Cross-Validation (Arm A):
-
In parallel wells, fix cells (4% PFA).
-
Stain for p21 (nuclear) and Lamin B1 (nuclear envelope).
-
Criteria: True senescence = High NO (Arm B) + High p21 / Low Lamin B1 (Arm A).
-
Part 5: Data Interpretation Guide
Use this matrix to interpret your cross-validation results:
| This compound Activity | p16 / p21 Status | Lamin B1 | Interpretation |
| High (High NO) | High | Loss | Confirmed Senescence (Robust) |
| High | Low | Normal | False Positive (Likely High Lysosomal Mass / Stress) |
| Low | High | Normal | Quiescence (G0 arrest, not Senescence) |
| Low | Low | Normal | Proliferating / Healthy |
Troubleshooting Tips:
-
Signal Too Low? Ensure the pH of the incubation buffer is strictly 6.0. SA-
-gal is pH-dependent. -
Toxicity in Controls? this compound can spontaneously decompose. Always use a "No-Cell" control to subtract background NO generation.
References
-
Dimri, G. P., et al. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo. Proceedings of the National Academy of Sciences, 92(20), 9363–9367. Link
-
Debacq-Chainiaux, F., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo.[6][7] Nature Protocols, 4(12), 1798–1806. Link
-
Hao, X., et al. (2006). This compound, a novel beta-galactosidase-activatable nitric oxide donor, induces apoptosis in cells.[2][3] Biological & Pharmaceutical Bulletin, 29(6), 1239-1241.[4] Link
-
Lee, B. Y., et al. (2006). Senescence-associated beta-galactosidase is lysosomal beta-galactosidase.[2][3][6][7] Aging Cell, 5(2), 187–195. Link
-
Cai, Y., et al. (2020).
-galactosidase.[5][6][7][8] Coordination Chemistry Reviews, 413, 213273. Link
Sources
- 1. A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nitric oxide therapy for dermatologic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescent Detection of Cell Senescence for Flow Cytometry and Imaging Applications | AAT Bioquest [aatbio.com]
- 7. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
A Tale of Two Donors: A Side-by-Side Comparison of Beta-Gal-Nonoate and DETA/NO for Nitric Oxide Research
For researchers, scientists, and drug development professionals navigating the landscape of nitric oxide (NO) donors, the choice of agent is paramount to experimental success. This guide provides an in-depth, side-by-side comparison of two prominent NONOates: the targeted, enzyme-activated beta-Gal-nonoate and the spontaneously releasing DETA/NO. By delving into their distinct mechanisms of action, release kinetics, and performance in key biological applications, this document aims to equip researchers with the knowledge to make informed decisions for their specific experimental needs.
At the heart of this comparison lies a fundamental difference in their NO release strategy. DETA/NO, a classic diazeniumdiolate, belongs to a class of compounds that spontaneously decompose under physiological conditions to release nitric oxide. In contrast, this compound is a prodrug, ingeniously designed to remain stable and inactive until it encounters the enzyme β-galactosidase, triggering a targeted release of NO. This distinction forms the basis of their unique advantages and limitations, which we will explore through supporting experimental data and detailed protocols.
At a Glance: Key Properties of this compound and DETA/NO
| Property | This compound | DETA/NO |
| NO Release Mechanism | Enzymatic cleavage by β-galactosidase | Spontaneous, pH- and temperature-dependent decomposition |
| Half-life (t½) | Stable in physiological buffer; releases NO upon enzymatic activation | ~20 hours at 37°C, pH 7.4[1] |
| Activation | Targeted to cells or environments with β-galactosidase activity | Non-specific, occurs in aqueous environments |
| Control over NO Release | High spatial and temporal control based on enzyme presence | Limited to initial concentration and buffer conditions |
| Key Advantage | Site-specific NO delivery, minimizing off-target effects | Long-lasting, sustained NO release |
Mechanism of Action: A Tale of Two Activation Pathways
The divergent paths to nitric oxide liberation for this compound and DETA/NO are central to their application in research.
This compound: The Precision Strike
This compound is a sophisticated prodrug that capitalizes on enzymatic activity for its activation. The NONOate functional group is chemically "caged" by a galactose moiety. In its intact form, the molecule is stable and does not release NO. However, in the presence of β-galactosidase, an enzyme prevalent in specific biological contexts such as senescent cells or certain bacteria and engineered cancer cells, the galactose is cleaved. This enzymatic action liberates the parent NONOate, which then rapidly decomposes to release nitric oxide.[1][2] This mechanism allows for highly localized NO delivery, minimizing systemic exposure and off-target effects.
DETA/NO: The Sustained Release
DETA/NO, or diethylenetriamine/nitric oxide adduct, is a well-established NO donor that operates on a principle of spontaneous decomposition. In an aqueous solution at physiological pH and temperature, DETA/NO undergoes a first-order kinetic decomposition, releasing two moles of NO per mole of the parent compound.[1] This release is slow and sustained, with a half-life of approximately 20 hours, making it an ideal candidate for experiments requiring a prolonged and steady flux of nitric oxide.[1]
Figure 1: A comparison of the activation pathways for this compound and DETA/NO.
Performance in Key Applications: A Data-Driven Comparison
The choice between this compound and DETA/NO often hinges on the specific biological question being addressed. Here, we compare their performance in several key research areas, supported by experimental evidence.
Targeted Anti-Cancer Therapy
The targeted nature of this compound makes it a particularly promising agent for anti-cancer research, especially for tumors expressing β-galactosidase.
Experimental Data: In a study utilizing 9L/LacZ rat glioma cells, which are engineered to express β-galactosidase, this compound demonstrated significantly more potent cytotoxicity compared to its parent NONOate.[2] Conversely, in the parental 9L cells lacking the LacZ gene, this compound exhibited less toxicity than the parent NONOate.[2] This highlights the enzyme-dependent and targeted efficacy of this compound. DETA/NO has also been shown to induce apoptosis and inhibit the growth of various cancer cells, including endometrial cancer, by activating caspase-3 and arresting the cell cycle.[1] However, its action is non-specific.
Wound Healing
Nitric oxide is a critical signaling molecule in the complex process of wound healing. The delivery profile of the NO donor can significantly impact its therapeutic efficacy.
Experimental Data: Studies have shown that topical application of NO donors can accelerate wound healing.[3] A study comparing NO-releasing nanoparticles to DETA/NO in an immunocompromised mouse model found that the nanoparticles accelerated wound closure more effectively than both the control and DETA/NO treatment.[4] While not a direct comparison with this compound, this suggests that the release kinetics and delivery vehicle are crucial factors. The sustained but potentially high local concentrations from DETA/NO may not be as beneficial as a more controlled release.
Vasodilation
The vasodilatory properties of nitric oxide are fundamental to cardiovascular physiology. The choice of donor can influence the onset and duration of this effect.
Experimental Data: The rapid release of NO from activated NONOates can induce potent and immediate vasodilation. The sustained release from DETA/NO, on the other hand, can lead to a more prolonged, albeit less immediate, relaxation of vascular smooth muscle. The potency of various NO donors in inducing cyclic GMP increases, a key step in vasodilation, has been shown to correlate with their rate of NO production.[5]
Experimental Protocols: A Guide to Comparative Analysis
To facilitate a direct and objective comparison of this compound and DETA/NO in your own laboratory setting, we provide the following detailed experimental protocols.
Quantification of Nitric Oxide Release using the Griess Assay
This protocol allows for the indirect measurement of NO release by quantifying its stable breakdown product, nitrite, in a cell-free system.
Materials:
-
This compound
-
DETA/NO
-
β-galactosidase enzyme
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Prepare stock solutions of this compound and DETA/NO in PBS.
-
For this compound, prepare parallel samples with and without the addition of β-galactosidase (e.g., 10 units/mL).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots from each solution.
-
In a 96-well plate, add 50 µL of each collected sample.
-
Add 50 µL of the Griess Reagent to each well.[6]
-
Incubate at room temperature for 15 minutes, protected from light.[6]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard solution to calculate the nitrite concentration in the samples.
Comparative Cytotoxicity Assessment using the MTT Assay
This protocol assesses the impact of both NO donors on the viability of cancer cells with and without β-galactosidase expression.
Materials:
-
Cancer cell line expressing β-galactosidase (e.g., LacZ-transfected)
-
Parental cancer cell line (negative control)
-
This compound
-
DETA/NO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Seed both cell lines in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and DETA/NO in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include untreated control wells.
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[7]
-
Add 100 µL of the solubilization solution to each well and incubate at room temperature in the dark for 2 hours to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Assessment of Apoptosis Induction via Caspase-3 Activity Assay
This protocol quantifies the activation of caspase-3, a key executioner of apoptosis, in response to treatment with the NO donors.
Materials:
-
Target cells (e.g., cancer cells)
-
This compound
-
DETA/NO
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 6-well plate and treat with appropriate concentrations of this compound or DETA/NO for a specified time.
-
Harvest the cells and prepare cell lysates according to the caspase-3 assay kit manufacturer's instructions.
-
In a 96-well plate, add the cell lysate and the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify caspase-3 activity relative to an untreated control.
Choosing the Right Tool for the Job: A Concluding Perspective
The choice between this compound and DETA/NO is not a matter of one being definitively superior to the other, but rather a question of selecting the right tool for the specific experimental objective.
Choose this compound when:
-
Targeted delivery of nitric oxide to specific cells or tissues expressing β-galactosidase is required.
-
Minimizing off-target effects and systemic exposure is a priority.
-
Studying the effects of localized, enzyme-activated NO release is the primary goal.
Choose DETA/NO when:
-
A long-lasting and sustained release of nitric oxide is necessary.
-
The experimental system does not require targeted delivery.
-
Investigating the biological effects of prolonged, systemic or widespread NO exposure is the objective.
By understanding the fundamental differences in their mechanisms of action and leveraging the provided experimental frameworks for direct comparison, researchers can confidently select the most appropriate NO donor to advance their scientific inquiries.
References
- Chen, X., et al. (2006). A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity. Bioorganic & Medicinal Chemistry Letters, 16(15), 3959-3962.
- Li, B., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology, 11, 923.
- Keefer, L. K. (2003). Nitric oxide-releasing compounds: from basic research to promising drugs. Chemistry & Biology, 10(8), 693-700.
- Han, G., et al. (2019). Nitric oxide-releasing hydrogels for accelerating wound healing. Journal of Controlled Release, 305, 129-138.
- Moro, M. A., et al. (1995). Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells. British Journal of Pharmacology, 116(3), 2001–2006.
- Friedl, P., & Wolf, K. (2003). Tumour-cell invasion and migration: diversity and escape mechanisms.
- Liang, C. C., et al. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro.
- Friedman, A. J., et al. (2012). Nitric oxide-releasing nanoparticles accelerate wound healing in NOD-SCID mice. Nanomedicine: Nanotechnology, Biology and Medicine, 8(8), 1364-1371.
- Furchgott, R. F., & Zawadzki, J. V. (1980). The obligatory role of endothelial cells in the relaxation of arterial smooth muscle by acetylcholine.
Sources
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A glycosylated nitric oxide donor, this compound, and its site-specific antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Nitric oxide-releasing nanoparticles accelerate wound healing in NOD-SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. atcc.org [atcc.org]
Safety Operating Guide
beta-Gal-nonoate proper disposal procedures
Safe Handling and Disposal Protocol: -Gal-NONOate
Executive Summary: The Chemistry of Risk
masked nitric oxide (NO) donorThe Critical Hazard: Improper disposal into acidic waste streams or containers with biological residue can trigger the spontaneous release of Nitric Oxide gas. In a sealed waste drum, this pressurization can lead to rupture or explosion; in an open vessel, it presents an acute inhalation hazard.
Core Directive: The goal of this protocol is to prevent uncontrolled NO release during waste storage and transport. This is achieved by maintaining the waste at pH > 10 , where the diazeniumdiolate core is chemically stable.
Mechanism of Action & Instability
To handle this compound safely, you must understand its degradation pathway. Unlike standard reagents,
The Decomposition Cascade
-
Enzymatic Trigger:
-Galactosidase cleaves the protecting sugar group. -
Proton Trigger: The resulting diazeniumdiolate anion is stable at high pH but protonates rapidly at physiological or acidic pH.
-
Release: The protonated intermediate collapses, releasing 2 moles of NO gas per mole of donor.
Figure 1: The stability of the diazeniumdiolate core is pH-dependent once the galactose protects group is removed.
Pre-Disposal Safety Assessment[1][2]
Before moving any material to waste, verify the state of your sample against this checklist.
| Parameter | Requirement | Reason |
| pH Status | Must be > 10 | Prevents protonation of the amine nitrogen, halting NO release. |
| Enzyme Presence | Must be Denatured | Active |
| Solvent | DMSO/DMF/Water | Organic solvents are compatible, but must not contain acids. |
| Ventilation | Fume Hood Required | All manipulation must occur under active ventilation. |
Disposal Protocols
Choose the protocol that matches your waste type. Do not deviate without EHS approval.
Protocol A: Liquid Waste (Reaction Mixtures & Stock Solutions)
Use this for cell culture media containing the probe or unused stock solutions.
The Strategy: Stabilization. We force the equilibrium toward the stable anion state to ensure safe transport.
-
Preparation:
-
Place a dedicated waste container (HDPE or Glass) in the fume hood.
-
Pre-charge the container with 1 M NaOH (Sodium Hydroxide). The volume should be roughly 10% of the expected waste volume to ensure a final pH > 10.
-
-
Transfer:
-
Slowly pour the
-Gal-NONOate solution into the NaOH-charged container. -
Note: If the solution contains active enzyme, the high pH will denature the protein, stopping the cleavage reaction.
-
-
Verification:
-
Test the pH of the mixture using a pH strip. It must be strongly alkaline (pH 10-14).
-
If pH < 10, add more 1 M NaOH immediately.
-
-
Labeling:
-
Label as "Hazardous Waste: Alkaline Organic Solution."
-
Explicitly write: "Contains Nitric Oxide Donor – Do Not Acidify."
-
Protocol B: Solid Waste (Powder Spills or Expired Vials)
Use this for small amounts (<500 mg) of solid material.
The Strategy: Controlled Decomposition. We intentionally degrade the compound in a safe environment before disposal.
-
Containment:
-
Move the solid material into a beaker inside a functioning fume hood.
-
-
Dissolution & Quenching:
-
Dissolve the solid in a small volume of water.
-
Slowly add 1 M HCl (Hydrochloric Acid) dropwise.
-
Observation: You may see bubbling or slight fuming as NO gas is evolved. This is why the hood is mandatory.
-
-
Completion:
-
Allow the solution to stir in the hood for 30 minutes to ensure complete off-gassing.
-
Once the reaction is complete (no bubbles), neutralize the solution back to pH 7 using NaOH.
-
-
Disposal:
-
Dispose of the neutralized liquid into the standard aqueous chemical waste stream.
-
Waste Stream Segregation Logic
Improper mixing is the leading cause of lab accidents involving NONOates. Use this logic flow to determine where your waste goes.
Figure 2: Decision matrix for segregating NONOate waste streams.
Compatibility Table
| Chemical Class | Compatibility | Action |
| Acids (HCl, H₂SO₄) | INCOMPATIBLE | DANGER: Immediate NO gas release. Keep separate. |
| Reducing Agents | INCOMPATIBLE | Can accelerate decomposition unpredictably. |
| Bases (NaOH, KOH) | Compatible | Preferred stabilizer. |
| Organic Solvents | Compatible | DMSO, DMF, Ethanol are safe carriers. |
Emergency Procedures
In case of Spillage outside a Fume Hood:
-
Evacuate: Clear the immediate area. NO gas is toxic and can cause delayed pulmonary edema.
-
Ventilate: Open windows if possible; increase lab ventilation.
-
PPE: Do not approach without a respirator if powder is airborne.
-
Cleanup: Cover spill with a bicarbonate/soda ash slurry (alkaline) to stabilize it before wiping up. Do not use water alone (which might be slightly acidic/neutral).
References
- Keefer, L. K. (2019). Chemistry of the Diazeniumdiolates.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
-
Cayman Chemical. (2023). Safety Data Sheet: NONOate Derivatives.
-
Sigma-Aldrich. (2023). Product Information: Nitric Oxide Donors and Stability.[1]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
